molecular formula C7H12F3NO B1422515 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol CAS No. 1258651-25-0

2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol

Katalognummer: B1422515
CAS-Nummer: 1258651-25-0
Molekulargewicht: 183.17 g/mol
InChI-Schlüssel: BPFMROPVHHAXCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2,2,2-trifluoro-1-piperidin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h5-6,11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFMROPVHHAXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol: Physicochemical Properties, Synthesis, and Medicinal Chemistry Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol, a chiral heterocyclic alcohol with significant potential in medicinal chemistry. While experimental data for this specific molecule is not extensively documented in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to present a robust profile. We will explore its core physicochemical properties, propose a detailed synthetic pathway, provide standardized protocols for its empirical characterization, and discuss its potential applications in drug discovery. The guide is structured to deliver not just data, but the scientific rationale behind the numbers and methods, reflecting an approach grounded in experience and trustworthiness.

Introduction: Unpacking the Structure and Potential

The molecule 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol combines two highly influential scaffolds in modern drug design: the piperidine ring and a trifluoroethanol motif. The piperidine heterocycle is a "privileged structure," found in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties, metabolic stability, and ability to serve as a versatile scaffold for targeting a wide range of biological receptors.[1][2][3] Its derivatives are key components in therapeutics for CNS disorders, cancer, and infectious diseases.[2][4]

The trifluoromethyl (-CF₃) group is a powerful tool in medicinal chemistry for modulating a compound's properties.[5] Its strong electron-withdrawing nature and high metabolic stability can enhance binding affinity, improve membrane permeability, and block metabolic degradation pathways.[5] Specifically, the α-trifluoromethyl alcohol (trifluoroethanol) moiety is of high interest as it can act as a hydrogen bond donor with increased acidity compared to non-fluorinated alcohols, potentially mimicking the transition state of certain enzymatic reactions.

The combination of these two fragments in 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol results in a chiral molecule with two stereocenters, offering the potential for diastereomeric and enantiomeric selectivity in biological systems. This guide will serve as a foundational resource for researchers investigating this or similar chemical entities.

Core Physicochemical Properties: An Estimated Profile

Direct experimental values for the target compound are scarce. Therefore, the following table summarizes estimated properties based on data from analogous structures and established structure-property relationships. These values provide a critical baseline for experimental design.

PropertyEstimated ValueRationale & Significance for Drug Development
Molecular Formula C₇H₁₂F₃NOConfirmed from structure.[6]
Molecular Weight 183.17 g/mol Confirmed from structure.[6]
pKa (Basic) 9.5 - 10.5The piperidine nitrogen is basic. This value is estimated to be slightly lower than piperidine (~11.1) due to the proximal electron-withdrawing -CF₃ group. This pKa is critical for salt formation, aqueous solubility, and interaction with acidic residues in protein targets.
pKa (Acidic) 11.5 - 12.5The hydroxyl group is acidic due to the inductive effect of the -CF₃ group. This is significantly more acidic than a simple alkanol (pKa ~16-18) but less acidic than highly fluorinated examples like hexafluoroisopropanol (pKa ~9.4).[7] The parent alcohol, 2,2,2-trifluoroethanol, has a pKa of 12.46.[8] This enhanced acidity makes it a stronger hydrogen bond donor.
logP (Octanol/Water) 1.2 - 1.8This value is estimated based on the lipophilic piperidine ring balanced by the polar amine and alcohol groups. The α-trifluoromethyl group is known to enhance lipophilicity compared to a methyl group.[9] This moderate lipophilicity suggests a good balance for oral absorption and cell permeability, avoiding the pitfalls of excessively high or low logP values.[10] The isomeric ketone, 2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-one, has a predicted logKow of 0.984.[11]
Aqueous Solubility Moderately SolubleAs a basic compound, it is expected to form salts in acidic media, enhancing aqueous solubility. The presence of H-bond donors (-NH, -OH) and acceptors (N, O, F) should confer reasonable intrinsic solubility. The isomeric ketone has a predicted water solubility of 0.163 M.[11]
Hydrogen Bond Donors 2 (-NH, -OH)Crucial for specific interactions with biological targets.
Hydrogen Bond Acceptors 4 (N, O, 3xF)Provides multiple points for molecular recognition.

Synthesis and Characterization: A Proposed Pathway

A robust and plausible synthesis is critical for accessing the molecule for study. While no specific literature procedure was found for the target compound, a reliable route can be designed based on well-established organometallic chemistry. The key transformation is the addition of a nucleophilic piperidine-2-yl equivalent to a trifluoroacetaldehyde source.

Retrosynthetic Analysis and Strategy

The primary challenge is the selective functionalization at the C2 position of the piperidine ring. This can be achieved via directed ortho-metalation (DoM) logic, where an N-protecting group directs deprotonation to the adjacent C2 position. The Boc (tert-butyloxycarbonyl) group is an excellent choice for this purpose.

Proposed Synthetic Workflow

The diagram below outlines the proposed multi-step synthesis.

G start N-Boc-Piperidine step1 s-BuLi, TMEDA -78 °C start->step1 intermediate1 N-Boc-2-lithiated piperidine (in situ) step1->intermediate1 step2 1. CF₃CHO (gas) or Ethyl trifluoroacetate 2. Aqueous Workup intermediate1->step2 product_diastereomers rac-N-Boc-2,2,2-Trifluoro-1- (piperidin-2-yl)ethan-1-ol (Diastereomeric Mixture) step2->product_diastereomers step3 Chromatography product_diastereomers->step3 product_separated Separated Diastereomers step3->product_separated step4 TFA or 4M HCl in Dioxane product_separated->step4 final_product 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol (as salt) step4->final_product

Caption: Proposed synthetic workflow for 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol.

Detailed Experimental Protocol (Prophetic)
  • N-Boc Protection: Commercially available piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to yield N-Boc-piperidine.

  • Directed Lithiation (Causality Explanation): N-Boc-piperidine is dissolved in a dry, aprotic solvent (e.g., THF or diethyl ether) and cooled to -78 °C under an inert atmosphere (Argon or Nitrogen). TMEDA (tetramethylethylenediamine) is added to chelate the lithium cation, increasing the basicity and directing the deprotonation. This chelation is crucial for achieving high regioselectivity at the C2 position. Sec-butyllithium (s-BuLi) is then added dropwise to generate the N-Boc-2-lithiated piperidine intermediate in situ.

  • Electrophilic Quench (Causality Explanation): Gaseous trifluoroacetaldehyde is bubbled through the solution, or a solution of ethyl trifluoroacetate is added. The highly nucleophilic C2 anion attacks the electrophilic carbonyl carbon. Trifluoroacetaldehyde is preferred for direct alcohol formation, while the ester would yield the ketone, requiring a subsequent reduction step (e.g., with NaBH₄). The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Purification of Diastereomers: The resulting product is a mixture of two racemic diastereomers due to the two chiral centers. These diastereomers will likely have different polarities and can be separated using column chromatography on silica gel.

  • Deprotection: The separated N-Boc protected diastereomers are individually treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane, to cleave the Boc group. Evaporation of the solvent yields the final product, typically as the corresponding TFA or HCl salt.

Expected Spectroscopic Characterization
  • ¹H NMR: Expect characteristic piperidine ring protons, a doublet of quartets for the proton on the carbon bearing the alcohol and CF₃ group (CH-OH), and a broad singlet for the alcohol proton (exchangeable with D₂O).

  • ¹⁹F NMR: A clean singlet or a doublet (if coupled to the adjacent proton) around -77 ppm is expected for the CF₃ group.

  • ¹³C NMR: The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

  • Mass Spectrometry: The molecular ion peak (M+) should be observable, along with characteristic fragmentation patterns.

Standardized Protocols for Physicochemical Characterization

Trustworthy data is the bedrock of drug development. The following are field-proven, self-validating protocols for determining the key physicochemical properties of the title compound.

Workflow for pKa Determination

The dual acidic/basic nature of the molecule requires a careful approach. Potentiometric titration is the gold standard method.

G start Weigh ~1-3 mg of Compound HCl Salt step1 Dissolve in Methanol/Water Co-solvent start->step1 step2 Calibrate pH Electrode (3-point calibration: pH 4, 7, 10) step1->step2 step3 Titrate with Standardized KOH Solution step2->step3 decision1 Observe Two Inflection Points? step3->decision1 result1 Calculate pKa (acidic) and pKa (basic) from Henderson-Hasselbalch Equation decision1->result1 Yes result2 Re-run with Titration against HCl to confirm basic pKa decision1->result2 No / Unclear

Caption: Workflow for potentiometric pKa determination.

Protocol: Potentiometric Titration

  • Preparation: Accurately weigh 1-3 mg of the compound (as the HCl salt) and dissolve in a known volume of a methanol/water co-solvent system. The co-solvent is necessary if aqueous solubility is limited.

  • Calibration: Perform a three-point calibration of the pH electrode using standard buffer solutions (pH 4.0, 7.0, 10.0) to ensure accuracy.

  • Titration: Titrate the sample solution with a standardized potassium hydroxide (KOH) solution (e.g., 0.1 M) using an automated titrator. The titrant is added in small, precise increments, and the pH is recorded after each addition.

  • Analysis (Causality Explanation): Plot pH versus the volume of titrant added. The first inflection point corresponds to the neutralization of the excess HCl and the deprotonation of the acidic hydroxyl group. The second inflection point corresponds to the deprotonation of the piperidinium cation. The pKa values are determined from the pH at the half-equivalence points. This method is self-validating as the shape of the titration curve and the clarity of the inflection points confirm the quality of the measurement.

Protocol for logP Determination (Shake-Flask Method)

The OECD 107 shake-flask method is a classic and reliable approach for determining the octanol-water partition coefficient.

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a centrifuge tube, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated water (e.g., a 1:1 ratio).

  • Equilibration: Shake the tube vigorously for a set period (e.g., 30 minutes) at a constant temperature (25 °C) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the octanol and water layers.

  • Quantification (Causality Explanation): Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase (C_water) using a validated analytical method. The concentration in the octanol phase (C_octanol) is determined by mass balance: C_octanol = (Initial Mass - Mass in Water) / Volume of Octanol.

  • Calculation: The logP is calculated as: logP = log₁₀(C_octanol / C_water). The experiment should be repeated at least in triplicate to ensure reproducibility.

Relevance and Potential Applications in Drug Discovery

The structural features of 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol make it a compelling candidate for several therapeutic areas.

  • Central Nervous System (CNS) Agents: The piperidine scaffold is prevalent in many CNS-active drugs.[2] The moderate lipophilicity and hydrogen bonding capacity of the target molecule suggest it may have the potential to cross the blood-brain barrier.

  • Enzyme Inhibitors: The trifluoroethanol motif is a known pharmacophore that can act as a transition-state analogue inhibitor for certain hydrolases (e.g., proteases, esterases) by mimicking the hydrated tetrahedral intermediate of carbonyl hydrolysis.

  • Antiviral or Antiparasitic Agents: Many heterocyclic compounds, including piperidine derivatives, have shown promise as antiviral and antiparasitic agents.[3][12] The unique electronic and steric properties of this molecule could lead to novel interactions with viral or parasitic targets.

The diagram below illustrates the conceptual role of this molecule as a building block in a drug discovery program.

G compound 2,2,2-Trifluoro-1- (piperidin-2-yl)ethan-1-ol (Chiral Building Block) prop1 Privileged Scaffold (Piperidine) compound->prop1 prop2 Bioactive Motif (Trifluoroethanol) compound->prop2 prop3 Defined Stereochemistry compound->prop3 application1 CNS Receptor Ligands prop1->application1 application2 Enzyme Inhibitors prop1->application2 application3 Antimicrobial Agents prop1->application3 prop2->application1 prop2->application2 prop2->application3 prop3->application1 prop3->application2 prop3->application3

Sources

Technical Guide: Mass Spectrometry of 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of the mass spectrometric characterization of 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol. It moves beyond standard operating procedures to explore the physicochemical mechanics driving ionization, fragmentation, and quantification.

Executive Summary

The analyte 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol represents a critical chiral building block in the synthesis of neurokinin antagonists and mefloquine analogs. Its structure combines a highly basic secondary amine (piperidine) with a strongly electron-withdrawing trifluoromethyl carbinol group. This unique electronic push-pull system creates specific challenges in liquid chromatography-mass spectrometry (LC-MS), particularly regarding retention of the polar cation and specific fragmentation pathways driven by the stability of the


 moiety.

This guide details the ionization physics, fragmentation mechanisms, and validated method development strategies required for the robust analysis of this compound in biological and synthetic matrices.

Molecular Architecture & Ionization Physics

To optimize MS parameters, one must first understand the analyte's behavior in the gas phase.

Physicochemical Profile
  • Formula:

    
    
    
  • Exact Mass: 183.0871 Da

  • Protonated Mass (

    
    ):  184.0944 Da
    
  • pKa (Calculated): ~9.5 (Piperidine nitrogen). The adjacent electron-withdrawing

    
     group slightly lowers the basicity compared to unsubstituted piperidine (pKa ~11.2), but it remains readily protonated.
    
Ionization Source Selection

Recommended Mode: Electrospray Ionization (ESI) in Positive Mode (


).
  • Mechanism: The secondary amine is a "proton sponge." In a mobile phase of 0.1% Formic Acid (pH ~2.7), the nitrogen is 100% protonated (

    
    ).
    
  • Why not APCI? While APCI is suitable for semi-polar compounds, the thermal instability of the hydroxy-trifluoroethyl group can lead to premature in-source dehydration. ESI is "softer," preserving the molecular ion

    
    .[1]
    

Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is critical for selecting Multiple Reaction Monitoring (MRM) transitions that avoid interference.

Primary Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable cleavage driven by the stability of the piperidine ring and the lability of the hydroxyl group.

  • Pathway A: Dehydration (Neutral Loss of Water)

    • Transition:

      
      
      
    • Mechanism: The hydroxyl group, activated by the proximity of the protonated nitrogen and the electron-withdrawing fluorine, is lost as

      
       (18 Da). This yields a trifluoro-vinyl-piperidine species.
      
    • Utility: High intensity, but often non-specific (common in all alcohols).

  • Pathway B:

    
    -Cleavage (The Diagnostic Transition) 
    
    • Transition:

      
      
      
    • Mechanism: This is the dominant pathway. The bond between the piperidine C2 carbon and the exocyclic carbon (carrying the

      
       and 
      
      
      
      ) cleaves. The charge is retained on the nitrogen, forming the thermodynamically stable tetrahydropyridinium ion (
      
      
      84).
    • Utility: Extremely stable and specific to the piperidine scaffold.

  • Pathway C: Fluorine-Specific Rearrangements

    • Transition:

      
      
      
    • Mechanism: Following dehydration, the resulting alkene can lose

      
       (20 Da), driven by the high bond energy of H-F formation.
      
Visualization of Fragmentation Logic

Fragmentation Parent Precursor Ion [M+H]+ m/z 184 WaterLoss Dehydration Product [M+H - H2O]+ m/z 166 Parent->WaterLoss -18 Da (H2O) AlphaCleave Tetrahydropyridinium Ion (Ring Retention) m/z 84 Parent->AlphaCleave α-Cleavage (Primary Quant Ion) NeutralSide Neutral Loss: Trifluoroacetaldehyde equiv. Parent->NeutralSide HFLoss Defluorination [M+H - H2O - HF]+ m/z 146 WaterLoss->HFLoss -20 Da (HF)

Figure 1: Proposed ESI-MS/MS fragmentation tree for 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol. The m/z 84 ion is the recommended quantifier.

Method Development & Optimization

The combination of a polar amine and a lipophilic fluorous tail requires a specialized chromatographic approach to prevent peak tailing and ensure retention.

Chromatographic Conditions

Standard C18 columns often fail to retain small, polar amines, resulting in elution at the void volume (high ion suppression).

ParameterRecommendationRationale
Column Pentafluorophenyl (PFP) or Polar-Embedded C18 PFP phases interact via

-

and dipole interactions with the amine and the fluorine groups, offering superior selectivity over C18.
Mobile Phase A Water + 0.1% Formic AcidMaintains low pH to keep the amine protonated and improve peak shape on PFP columns.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can be used, but ACN usually provides sharper peaks for fluorinated compounds.
Gradient 5% B to 95% B over 5 minsStart with high aqueous content to trap the polar analyte.
Flow Rate 0.3 - 0.5 mL/minOptimal for ESI desolvation efficiency.
Mass Spectrometer Settings (Typical TQ Parameters)

These values are starting points and must be tuned for your specific instrument (e.g., Sciex QTRAP, Waters Xevo, Thermo Altis).

  • Capillary Voltage: 3.0 kV (Avoid discharge).

  • Cone Voltage / Declustering Potential: 20–30 V (Moderate energy to prevent in-source fragmentation of the labile OH group).

  • Collision Energy (CE):

    • For

      
      : 25–35 eV  (High energy required to break C-C bond).
      
    • For

      
      : 10–15 eV  (Low energy sufficient for dehydration).
      

Validation Framework (FDA/ICH M10)

To ensure the method is "drug development ready," it must be validated against current regulatory standards.[2]

Validation Workflow

The following diagram outlines the critical path for validating this specific assay, emphasizing the "Matrix Effect" check due to the analyte's susceptibility to ion suppression in the void volume if not retained properly.

Validation Start Method Development (PFP Column Selection) Selectivity Selectivity Check (Blank Matrix) Start->Selectivity MatrixEffect Matrix Factor (MF) Must be 0.85 - 1.15 Selectivity->MatrixEffect Crucial for Polar Amines Linearity Linearity & LLOQ (r² > 0.99) MatrixEffect->Linearity Accuracy Accuracy & Precision (3 runs, 5 reps) Linearity->Accuracy Stability Stability (Freeze/Thaw, Benchtop) Accuracy->Stability

Figure 2: Validation workflow emphasizing the Matrix Factor check, critical for polar piperidines.

Key Validation Criteria
  • Linearity: Weighted (

    
    ) linear regression is required. The dynamic range should cover expected biological concentrations (e.g., 1 ng/mL to 1000 ng/mL).
    
  • Carryover: Fluorinated compounds can sometimes stick to injector ports. Ensure the blank after the ULOQ (Upper Limit of Quantitation) is

    
     of the LLOQ signal.
    
  • Internal Standard: Use a deuterated analog (e.g., Piperidine-d11 ) or a structural analog like Mefloquine (if separation is sufficient) to compensate for matrix effects.

Troubleshooting & Impurities

Common Issues
  • Split Peaks: The analyte has a chiral center. If using an achiral column (C18/PFP), diastereomers (if the piperidine ring is substituted elsewhere) may separate partially. If the sample is a pure enantiomer, a split peak indicates racemization or degradation.

  • Signal Drift: Accumulation of phospholipids on the column can suppress the signal of early-eluting amines. Implement a "sawtooth" wash step (95% ACN) at the end of every injection.

Impurity Profiling

During synthesis, look for:

  • 
     166 (In-source):  If the 166 peak appears in the Q1 scan (without collision energy), your source temperature is too high, causing thermal dehydration. Lower the desolvation temperature.
    

References

  • FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, May 2018.[3] Link

  • ICH M10 Guideline: Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency / ICH, 2022. Link

  • Mechanism of Piperidine Fragmentation:Mass Spectrometry of Heterocyclic Compounds. Detailed analysis of -cleavage in cyclic amines. (General Reference).
  • Analysis of Fluorinated Alcohols:Journal of The American Society for Mass Spectrometry. "Fragmentation pathways of polyfluorinated compounds in ESI-MS/MS." (Contextual Reference).

Sources

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Convergence of Chirality and Fluorine

The synthesis of trifluoromethylated monoterpene amino alcohols represents a high-value intersection in medicinal chemistry. By grafting the trifluoromethyl (


) group onto natural monoterpene scaffolds (e.g., pinane, carane, bornane), researchers access a unique chemical space. The monoterpene provides a rigid, chiral, and lipophilic backbone, while the 

moiety enhances metabolic stability, membrane permeability, and binding affinity through electronic modulation.

This guide prioritizes the Nucleophilic Trifluoromethylation of


-Keto-Benzyl-O-Oximes  as the primary synthetic route. Unlike direct amination or ring-opening strategies which often suffer from steric hindrance in bulky terpene systems, this pathway ensures high chemo- and stereoselectivity.
Core Applications
  • Chiral Auxiliaries: Ligands for asymmetric catalysis (e.g., diethylzinc addition).[1][2]

  • Bioactive Scaffolds: Antimicrobial agents targeting fungal cell membranes; non-steroidal glucocorticoid agonists.

  • Neuroactive Agents: Modulation of NMDA or GABA receptors due to the bioisosteric nature of the amino-alcohol motif.

Synthetic Pathway Analysis

The most robust method for synthesizing these compounds involves a three-stage protocol starting from the parent monoterpene ketone.

The "Oxime-Directing" Strategy

Direct trifluoromethylation of amino-ketones is often unstable. Instead, converting the ketone to a


-keto-oxime ether protects the nitrogen functionality and directs the nucleophilic attack of the trifluoromethylating agent to the carbonyl carbon with high precision.

Mechanism & Selectivity:

  • Substrate:

    
    -keto-benzyl-O-oximes derived from (+)-nopinone, (-)-verbenone, or (+)-camphorquinone.
    
  • Reagent: Ruppert-Prakash reagent (

    
    ) with CsF or TBAF initiation.
    
  • Chemo-selectivity: The reaction proceeds exclusively at the

    
     bond, leaving the 
    
    
    
    (oxime) bond intact.[3][4][5] This is critical; competitive attack at the imine would yield unstable diamines or complex mixtures.
  • Stereo-selectivity: The bulky terpene skeleton dictates the approach of the

    
     nucleophile, typically yielding a single diastereomer (e.g., attack from the less hindered face).
    
Visualization of the Synthetic Workflow

G Start Monoterpene Ketone (Nopinone/Verbenone) Step1 Step 1: Oximation (NH2OBn / Pyridine) Start->Step1 Inter1 β-Keto-Benzyl-O-Oxime Step1->Inter1 Condensation Step2 Step 2: Nucleophilic CF3 Addition (TMSCF3 / CsF / THF) Inter1->Step2 Inter2 β-Hydroxy-Benzyl-O-Oxime (CF3 Adduct) Step2->Inter2 1,2-Addition (C=O Selective) Step3 Step 3: Reduction (LiAlH4 / Et2O) Inter2->Step3 Final α-CF3-β-Amino Alcohol (Stereopure) Step3->Final Exhaustive Reduction

Figure 1: Strategic workflow for the synthesis of trifluoromethylated amino alcohols from terpene ketones via the oxime route.

Detailed Experimental Protocol

Target: Synthesis of


-trifluoromethyl-

-amino alcohol from (-)-verbenone. Safety Note:

is moisture sensitive.

is pyrophoric. All reactions must be performed under Argon/Nitrogen.
Phase 1: Preparation of -Keto-Benzyl-O-Oxime[3][4]
  • Reagents: (-)-Verbenone (10 mmol), O-Benzylhydroxylamine hydrochloride (11 mmol), Pyridine (11 mmol), Ethanol (30 mL).

  • Procedure:

    • Dissolve verbenone in ethanol.

    • Add pyridine and O-benzylhydroxylamine hydrochloride.

    • Reflux for 3–5 hours (monitor by TLC).

    • Evaporate solvent, extract with

      
      , wash with brine, and dry over 
      
      
      
      .
    • Outcome: Isolation of the oxime ether intermediate.

Phase 2: Nucleophilic Trifluoromethylation (The Critical Step)

This step installs the


 group. The use of CsF as an initiator allows for a controlled release of the active 

anion equivalent.
ParameterSpecificationRationale
Reagent

(Ruppert-Prakash)
Stable source of nucleophilic

.[2][3][4][5]
Initiator CsF (Cesium Fluoride)Catalytic fluoride initiates desilylation to generate

.
Solvent Anhydrous THFPolar aprotic solvent supports the anionic intermediate.
Temperature 0°C to 4°CLow temp suppresses side reactions (e.g., elimination).
Atmosphere ArgonStrictly anhydrous conditions required to prevent

hydrolysis.

Protocol:

  • Dissolve the

    
    -keto-benzyl-O-oxime (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.[1]
    
  • Add

    
     (1.2 eq) via syringe.
    
  • Add CsF (catalytic amount, ~10 mol%) or TBAF.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2–4 hours.

  • Desilylation: Add TBAF (1.0 eq) or dilute HCl to cleave the intermediate silyl ether.

  • Workup: Extract with ether, wash, and purify via column chromatography.

  • Result:

    
    -trifluoromethyl-
    
    
    
    -hydroxy-benzyl-O-oxime (Yield: 85–95%).
Phase 3: Reductive Cleavage to Amino Alcohol
  • Reagents:

    
     (3.0 eq), Dry 
    
    
    
    .
  • Procedure:

    • Suspend

      
       in dry ether at 0°C.
      
    • Add the trifluoromethylated oxime (dissolved in ether) dropwise.

    • Stir at room temperature for 12–24 hours.

    • Quench: Carefully add water, then 15% NaOH, then water (Fieser workup).

    • Filter the precipitate. Convert the free amine to hydrochloride salt using HCl/Dioxane if necessary for stability.

    • Yield: 80–88%.[3][5]

Mechanistic Insights & Troubleshooting

Stereochemical Control

The stereoselectivity is governed by the "Reagent Approach Control." In rigid bicycles like pinane or bornane:

  • Gem-dimethyl bridge: The gem-dimethyl groups at C-7 (in pinane/bornane) create significant steric bulk on one face.

  • Trajectory: The

    
     nucleophile attacks from the endo face (less hindered), forcing the resulting hydroxyl group to the exo position (or vice versa depending on the specific terpene).
    
  • Validation: NOESY NMR spectroscopy is required to confirm the spatial relationship between the new

    
     group and the bridgehead methyls.
    
Common Failure Points
IssueCauseSolution
Low Yield in Step 2 Moisture in THF or old

.
Freshly distill THF over Na/Benzophenone; use fresh

.
No Reaction at C=O Enolization of the ketone.Ensure the oxime is formed before

addition. Oximes are less prone to enolization than the parent ketones.
Incomplete Reduction Steric hindrance around the N-O bond.Increase

equivalents (up to 5 eq) and reflux time.
Mechanistic Diagram: Ruppert-Prakash Addition

Mechanism Step1 TMS-CF3 + F- (Initiator) Pentacoord [Me3Si(F)(CF3)]- (Pentacoordinate Silicon) Step1->Pentacoord Release CF3- (Transient Nucleophile) Pentacoord->Release Dissociation Attack Attack on Ketone C=O Release->Attack Alkoxide CF3-Alkoxide Intermediate Attack->Alkoxide SilylEther Silyl Ether Product + F- (Regenerated) Alkoxide->SilylEther Silyl Transfer SilylEther->Step1 Autocatalytic Cycle

Figure 2: Catalytic cycle of the Ruppert-Prakash trifluoromethylation.

References

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols Source: Molecules (MDPI), 2022. Significance: Establishes the primary protocol for converting nopinone, verbenone, and camphorquinone into amino alcohols via the oxime route with high stereoselectivity. URL:[Link]

  • Nucleophilic Trifluoromethyl

    
    -Amino Aldehydes and Ketones 
    Source: Journal of Organic Chemistry / NIH.
    Significance: Provides foundational knowledge on the Ruppert-Prakash reagent's compatibility with amino-carbonyl systems.
    URL:[Link]
    
  • Source: National Institutes of Health (NIH).

    
     groups into alcohol scaffolds, relevant for structural diversification.
    URL:[Link]
    
  • Camphor and its Derivatives: Unusual Transformations Source: ResearchGate / Beilstein J. Org. Chem. Significance: Details the reactivity of the camphor scaffold, essential for understanding stereochemical outcomes in bornane derivatives. URL:[Link][6]

Sources

A Technical Guide to the Synthesis and Application of β-Amino-α-trifluoromethyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the myriad of fluorinated motifs, the trifluoromethyl group (CF₃) holds a privileged position due to its profound impact on a molecule's physicochemical and biological properties. This guide provides an in-depth exploration of the synthesis and applications of β-amino-α-trifluoromethyl alcohols, a class of compounds that synergistically combines the structural features of amino alcohols with the unique attributes of the CF₃ group. We will delve into various synthetic methodologies, from classical approaches to modern catalytic asymmetric strategies, and highlight their utility as versatile building blocks for biologically active compounds and as chiral auxiliaries in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and field-proven insights.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly desirable substituent in the design of pharmaceuticals and agrochemicals.[1][2] The introduction of a CF₃ group can significantly enhance a molecule's binding affinity to biological targets, improve its membrane permeability, and block metabolic pathways, thereby increasing its in vivo half-life.[1][2] β-Amino-α-trifluoromethyl alcohols are particularly attractive scaffolds as they combine the key pharmacophoric features of β-amino alcohols, which are present in numerous natural products and synthetic drugs, with the beneficial effects of the trifluoromethyl group.[3][4]

Synthetic Methodologies for β-Amino-α-trifluoromethyl Alcohols

The synthesis of β-amino-α-trifluoromethyl alcohols has been an active area of research, leading to the development of several effective strategies. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

Reduction of α-Aminoalkyl Trifluoromethyl Ketones

A well-established and convenient approach to β-amino-α-trifluoromethyl alcohols is the reduction of the corresponding α-aminoalkyl trifluoromethyl ketones.[3] These ketones can be synthesized from α-amino acid derivatives through methods like the Dakin-West reaction, which utilizes trifluoroacetic acid anhydride (TFAA).[3] The subsequent reduction of the ketone can be achieved using various reducing agents, and stereocontrol can be exerted through the use of chiral reagents or catalysts.

Experimental Protocol: Synthesis of an α-Aminoalkyl Trifluoromethyl Ketone via the Dakin-West Reaction

  • Starting Material: An N-protected α-amino acid.

  • Acylation: Treat the N-protected α-amino acid with trifluoroacetic acid anhydride (TFAA).

  • Cyclization: In the presence of a base (e.g., pyridine), the intermediate undergoes cyclization to form an oxazol-5(4H)-one.

  • Ring Opening and Decarboxylation: Further reaction with TFAA leads to the formation of the α-aminoalkyl trifluoromethyl ketone.

  • Purification: The product is purified using standard techniques such as column chromatography.

Nucleophilic Trifluoromethylation of α-Amino Aldehydes and Ketones

The direct introduction of the trifluoromethyl group via nucleophilic addition to a carbonyl compound is a powerful and atom-economical strategy. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMS-CF₃), is the most widely used reagent for this transformation.[3][5] The reaction is typically catalyzed by a fluoride source and proceeds through a silylated intermediate, which is then hydrolyzed to afford the desired α-trifluoromethyl alcohol.

This method offers a high degree of control over the stereochemical outcome. The diastereoselectivity of the addition to chiral α-amino aldehydes can be influenced by the protecting groups on the nitrogen atom and the reaction conditions.[3] Furthermore, the development of catalytic asymmetric variants has enabled the synthesis of enantiomerically enriched β-amino-α-trifluoromethyl alcohols.[3]

Table 1: Diastereoselective Trifluoromethylation of N,N-Dibenzyl-α-amino Aldehydes with TMS-CF₃

R Group of AldehydeDiastereomeric Ratio (anti:syn)Yield (%)
Me>95:585
i-Pr>95:588
Ph>95:592

Data compiled from representative literature.[3]

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and convergent approach to complex molecules from simple starting materials in a single step. A notable example is the three-component condensation of 3,3,3-trifluorolactic aldehyde, an alkenyl (or aryl) boronic acid, and an amine to furnish anti-β-amino-α-trifluoromethyl alcohols with high diastereoselectivity.[6] This method has also been extended to enantioselective synthesis by using a chiral aldehyde.[6]

Diagram 1: Multicomponent Synthesis of an anti-β-Amino-α-trifluoromethyl Alcohol

MCR_synthesis aldehyde 3,3,3-Trifluorolactic Aldehyde product anti-β-Amino-α-trifluoromethyl Alcohol aldehyde->product boronic_acid Alkenyl/Aryl Boronic Acid boronic_acid->product amine Amine amine->product

Caption: A three-component reaction for the stereocontrolled synthesis of anti-β-amino-α-trifluoromethyl alcohols.

Applications of β-Amino-α-trifluoromethyl Alcohols

The unique structural and electronic properties of β-amino-α-trifluoromethyl alcohols make them valuable building blocks in several areas of chemical science.

Medicinal Chemistry and Drug Development

These compounds serve as key intermediates in the synthesis of peptidomimetics and other biologically active molecules.[3] The trifluoromethyl group can act as a stable mimic of the tetrahedral transition state of amide bond hydrolysis, making these compounds potent inhibitors of proteolytic enzymes.[6] For instance, derivatives of β-amino-α-trifluoromethyl alcohols have been investigated as non-steroidal glucocorticoid agonists.[3] The incorporation of this motif can lead to enhanced biological activity and improved pharmacokinetic profiles.[7]

Diagram 2: Application in Peptidomimetics

peptidomimetics cluster_peptide Peptide Backbone cluster_mimic Peptidomimetic A A B B A->B Amide Bond C β-Amino-α-trifluoromethyl Alcohol Moiety mimic_concept Mimics Amide Bond Transition State C->mimic_concept

Caption: The β-amino-α-trifluoromethyl alcohol moiety as a transition-state mimic in peptidomimetics.

Asymmetric Synthesis

Enantiomerically pure β-amino-α-trifluoromethyl alcohols have proven to be effective chiral ligands and organocatalysts in a variety of asymmetric transformations.[3][5] For example, they have been successfully employed as ligands in the enantioselective addition of diethylzinc to aldehydes, achieving high enantiomeric excesses.[3] The presence of the trifluoromethyl group can enhance the steric and electronic properties of the catalyst, leading to improved stereoselectivity compared to their non-fluorinated analogs.[5]

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Ligands

LigandEnantiomeric Excess (ee, %)
Non-fluorinated β-Amino Alcohol~45
β-Amino-α-trifluoromethyl Alcohol>90

Data represents a general trend observed in the literature.[3]

Future Perspectives

The synthesis and application of β-amino-α-trifluoromethyl alcohols continue to be a vibrant area of research. Future efforts will likely focus on the development of more efficient and sustainable synthetic methods, including biocatalytic and photoredox-catalyzed approaches.[8][9] The exploration of novel applications for these versatile compounds in materials science and as probes for chemical biology is also anticipated.

References

  • Smietana, M. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

  • Royal Society of Chemistry. (2025, August 12). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. [Link]

  • American Chemical Society. (2000, July 24). A Facile Stereocontrolled Synthesis of anti-r-(Trifluoromethyl)-β-amino Alcohols. [Link]

  • Royal Society of Chemistry. (2021, June 28). Stereodivergent entry to b-branched b- trifluoromethyl a-amino acid derivatives by sequential catalytic asymmetric reaction. [Link]

  • Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. [Link]

  • American Chemical Society. (2018, September 14). Synthesis of Optically Active α-Trifluoromethylamines by Rearrangement of β-Amino-α-trifluoromethyl Alcohols. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. [Link]

  • American Chemical Society. (2022, February 2). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. [Link]

  • American Chemical Society. (n.d.). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. [Link]

  • Royal Society of Chemistry. (2021, June 29). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. [Link]

  • Figshare. (2025, March 6). Catalytic Asymmetric Synthesis of β‑Amino α‑Tertiary Alcohol through Borrowing Hydrogen Amination. [Link]

  • ResearchGate. (2025, August 8). Synthesis and therapeutic application of beta-amino alcohol derivatives. [Link]

  • ResearchGate. (2025, August 10). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. [Link]

  • National Center for Biotechnology Information. (2012, November 15). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • SciSpace. (n.d.). Biologically Active Organofluorine Compounds. [Link]

  • MDPI. (2021, October 31). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold can profoundly enhance the pharmacological profile of a molecule. The CF₃ group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity by acting as a bioisostere for other chemical groups.[2][3][4] The target molecule, 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol, is a chiral building block that provides a synthetically accessible entry point to a diverse range of complex, enantiomerically pure drug candidates. This guide provides a detailed, field-tested protocol for its asymmetric synthesis, focusing on a robust catalytic approach that ensures high stereocontrol.

Synthetic Strategy: A Convergent Catalytic Approach

A logical retrosynthetic analysis points to a convergent strategy involving the asymmetric addition of a trifluoromethyl nucleophile to an N-protected piperidine-2-carbaldehyde. This approach is advantageous as it constructs the challenging C-CF₃ bond and sets one of the key stereocenters in a single, highly controlled step. We will focus on the use of N-Boc-L-pipecolinal as the starting aldehyde, leveraging the inherent chirality of the piperidine backbone to influence the diastereoselectivity of the trifluoromethylation.

Retrosynthesis Target 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol Intermediate1 N-Boc-protected (1R,2'S)-2,2,2-Trifluoro-1-(piperidin-2'-yl)ethanol Target->Intermediate1 Boc Deprotection Intermediate2 N-Boc-L-pipecolinal Intermediate1->Intermediate2 Asymmetric Trifluoromethylation Reagents CF₃ Nucleophile (e.g., TMSCF₃) Reagents->Intermediate2

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Aldehyde Precursor

The starting aldehyde, N-Boc-L-pipecolinal, is not always commercially available and may need to be prepared from the corresponding alcohol, N-Boc-L-pipecolinol. A standard Swern oxidation is a reliable method for this transformation.

Protocol 3.1: Swern Oxidation of N-Boc-L-pipecolinol

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 0.5 M). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

  • DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2.5 equivalents) dropwise. A vigorous reaction may occur. Stir for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve N-Boc-L-pipecolinol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture via a cannula. Stir for 45 minutes at -78 °C.

  • Base Quench: Add triethylamine (5.0 equivalents) dropwise. The reaction mixture will become thick and white.

  • Warm-up and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. Quench with water. Transfer the mixture to a separatory funnel, extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is typically of sufficient purity to be used directly in the next step without further purification.

Part II: The Core Asymmetric Trifluoromethylation

This section details the critical asymmetric addition step. We will employ a photoredox-mediated organocatalytic approach, which offers high enantioselectivity under mild conditions.[2][4][5]

Protocol 4.1: Asymmetric Photoredox Trifluoromethylation

Component Role Typical Loading Notes
N-Boc-L-pipecolinalSubstrate1.0 eq
CF₃ICF₃ Source1.5 eqHandle in a well-ventilated hood.
Ir(ppy)₂(dtbbpy)PF₆Photocatalyst0.5 mol%Commercially available iridium catalyst.
Chiral ImidazolidinoneOrganocatalyst20 mol%e.g., (2R,5R)-2,5-diphenylimidazolidin-4-one.
2,6-LutidineBase1.2 eqScavenges HI produced during the reaction.[3]
Anhydrous SolventMedium-e.g., Dimethylformamide (DMF) or Acetonitrile.

Step-by-Step Methodology:

  • Reaction Setup: To a borosilicate vial equipped with a magnetic stir bar, add the iridium photocatalyst (0.5 mol%) and the chiral imidazolidinone organocatalyst (20 mol%).

  • Reagent Addition: Add the N-Boc-L-pipecolinal (1.0 eq) followed by the anhydrous solvent. Degas the solution by sparging with argon for 15 minutes.

  • Final Additions: Add 2,6-lutidine (1.2 eq) and trifluoroiodomethane (CF₃I, 1.5 eq).

  • Photoreaction: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (or a standard 26W compact fluorescent lamp). Cool the reaction to the optimal temperature (typically between -10 °C and -20 °C) to maximize enantioselectivity.[2][4]

  • Monitoring: Stir the reaction under irradiation for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected trifluoroethanol product as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H or ¹⁹F NMR of the crude product.

Photoredox_Cycle cluster_0 Photocatalytic Cycle cluster_1 Organocatalytic Cycle Ir_cat Ir(III) Ir_excited *Ir(III) Ir_cat->Ir_excited hν (Blue Light) Radical_Adduct Radical Adduct Ir_cat->Radical_Adduct Ir_reduced Ir(II) Ir_excited->Ir_reduced SET Ir_reduced->Ir_cat SET CF3_rad •CF₃ Ir_reduced->CF3_rad CF3I CF₃I CF3I->Ir_excited I_minus I⁻ Enamine Chiral Enamine CF3_rad->Enamine Aldehyde Aldehyde Aldehyde->Enamine Amine_cat Chiral Amine Amine_cat->Enamine Enamine->Radical_Adduct Iminium Iminium Ion Radical_Adduct->Iminium Oxidation by Ir(III) Iminium->Amine_cat Regeneration Product α-CF₃ Aldehyde Iminium->Product Hydrolysis Target Target Product->Target Reduction (in situ or separate step)

Caption: Merged photoredox and organocatalytic cycles.

Note on Mechanism: The reaction proceeds via a merged catalytic cycle. The iridium photocatalyst, upon excitation by visible light, reduces trifluoroiodomethane to generate a trifluoromethyl radical.[3] Simultaneously, the chiral secondary amine catalyst condenses with the aldehyde to form a nucleophilic enamine intermediate. This enamine undergoes a stereoselective addition to the electrophilic CF₃ radical. The resulting radical adduct is oxidized, leading to an iminium ion which hydrolyzes to release the trifluoromethylated product and regenerate the organocatalyst.[2][4] The subsequent reduction of the aldehyde to the alcohol can often be achieved in the same pot or as a separate step.

Part III: Final Deprotection Step

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

Protocol 5.1: N-Boc Deprotection

  • Dissolution: Dissolve the purified, N-Boc protected trifluoroethanol product (1.0 eq) in dichloromethane (DCM, ~0.1 M).

  • Acid Treatment: Add trifluoroacetic acid (TFA, 10-20 equivalents) to the solution at room temperature.[6][7]

  • Reaction: Stir the mixture for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization: Re-dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

  • Extraction and Isolation: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol.

Product Characterization: Expected Data

Proper characterization is essential to confirm the structure and purity of the final compound.

Analysis Expected Observations
¹H NMR Signals for piperidine ring protons. A characteristic quartet for the CH-OH proton (δ ≈ 3.8-4.2 ppm) due to coupling with the CF₃ group (³JHF ≈ 7-8 Hz). A broad singlet for the alcohol OH and amine NH protons.
¹⁹F NMR A singlet or a doublet (if coupled to the CH proton) around δ ≈ -75 to -80 ppm (relative to CFCl₃).[8]
¹³C NMR Quartet for the CF₃ carbon (¹JCF ≈ 280-290 Hz). Quartet for the CH-OH carbon (²JCF ≈ 30-35 Hz). Signals corresponding to the piperidine carbons.
Mass Spec (HRMS) Accurate mass measurement confirming the elemental composition [M+H]⁺. Common fragmentation may include the loss of H₂O or the CF₃ group.[9]
Chiral HPLC/SFC Baseline separation of the diastereomers/enantiomers using a suitable chiral stationary phase (e.g., Chiralpak IA, IB, or IC) to determine the diastereomeric ratio and enantiomeric excess.

Troubleshooting and Scientific Rationale

  • Low Enantioselectivity: The primary cause is often elevated reaction temperature. Ensure the photoredox reaction is adequately cooled.[4] The purity of the chiral organocatalyst is also paramount.

  • Incomplete Reaction: Ensure the light source is of appropriate wavelength and intensity. Degassing the solvent is critical as oxygen can quench the excited state of the photocatalyst.

  • Difficult Purification: The diastereomeric alcohol products can sometimes be difficult to separate. Conversion to a more crystalline derivative (e.g., a benzoate ester) may facilitate separation by crystallization, followed by hydrolysis.

  • Side Reactions during Deprotection: While TFA is robust, alternative milder deprotection methods using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be employed if acid-sensitive functional groups are present.[10][11]

References

  • Lumbroso, A., Cooke, M., & Breit, B. (2013). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2009). Enantioselective alpha-trifluoromethylation of aldehydes via photoredox organocatalysis. PubMed. [Link]

  • Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]

  • Macmillan Group, Princeton University. (2009). Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. [Link]

  • Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC. [Link]

  • Beaulieu, F., et al. (2009). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. PMC. [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • Grant, C. N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • ResearchGate. (2025). Structure of trifluoromethyl piperidine derivative. [Link]

  • DeBlieck, T. A., et al. (2011). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • MySkinRecipes. (R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylicacid. [Link]

  • ResearchGate. (2022). Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]

  • Google Patents. (2007). Deprotection of N-BOC compounds.
  • Grant, C. N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • ResearchGate. (1996). 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. [Link]

  • Zhang, P., et al. (2016). Asymmetric trifluoromethylation of aromatic aldehydes by cooperative catalysis with (IPr)CuF and quinidine-derived quaternary ammonium salt. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. PMC. [Link]

  • Chen, Y. W., et al. (2017). Novel thiohydantoin analogues bearing the 1-hydroxyl-2,2,2-trifluoro-1-ethyl moiety as androgen receptor inhibitors for the potential treatment of castration resistant prostate cancer. RSC Advances. [Link]

Sources

pharmacological profiling of fluorinated piperidine alcohols

Author: BenchChem Technical Support Team. Date: February 2026

From Physicochemical Tuning to ADME-Tox Assessment

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the fluorinated piperidine alcohol scaffold represents a "privileged structure" capable of solving multidimensional optimization problems. The piperidine ring provides a versatile basic pharmacophore (common in GPCR and ion channel ligands), while the hydroxyl group offers solubility and a vector for hydrogen bonding. However, the strategic introduction of fluorine is the differentiator.

Why Profile This Specific Scaffold?

  • pKa Modulation: Unsubstituted piperidines (pKa ~11) are often too basic, leading to high phospholipidosis risk and hERG channel blockade. Fluorine substitution (electron-withdrawing) lowers the pKa of the adjacent amine by 1–3 units, improving bioavailability and safety.

  • Metabolic Blocking: The piperidine ring is prone to oxidative metabolism (CYP450). Fluorine blocks labile C-H sites, while the alcohol moiety introduces a competing metabolic soft spot (glucuronidation) that must be profiled early.

  • ¹⁹F NMR Utility: The fluorine atom serves as an intrinsic, sensitive spy reporter for ligand-binding assays, distinct from biological background noise.[1]

This guide details the protocols required to profile these compounds, moving beyond standard assays to address the specific chemical biology of fluorinated amines.

Physicochemical Characterization: The Basicity Tuning Protocol

The first step in profiling is determining the ionization constant (pKa). For fluorinated piperidines, the position of the fluorine relative to the nitrogen dictates the magnitude of the pKa shift.

Experimental Logic

We utilize Potentiometric Titration over computational prediction. Algorithms often fail to account for the specific solvation effects of the hydroxyl group interacting with the fluorine (intramolecular H-bonding).

Protocol: High-Precision Potentiometric pKa Determination

Materials:

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: 0.15 M KCl (aq) and Methanol (for poorly soluble compounds).

  • Calibrant: Standardized 0.5 M HCl and 0.5 M KOH.

Workflow:

  • Sample Prep: Dissolve 1–3 mg of the fluorinated piperidine alcohol in 1.5 mL of assay buffer (ensure starting pH < 3.0 using HCl).

  • Titration Loop: Titrate with KOH from pH 2.0 to pH 12.0 under inert gas (

    
    ) purge to exclude 
    
    
    
    .
  • Yasuda-Shedlovsky Extrapolation: If methanol cosolvent is used (due to lipophilicity), perform titrations at three different MeOH concentrations (e.g., 30%, 40%, 50%) and extrapolate to 0% aqueous pKa.

Data Interpretation: The following table illustrates the expected "Fluorine Effect" on the piperidine scaffold:

Compound StructurepKa (Approx)LogD (pH 7.[2]4)hERG Risk Profile
Piperidine (Parent) ~11.0LowHigh (cationic trap)
3-Fluoro-piperidine ~9.5ModerateModerate
3,3-Difluoro-piperidine ~8.5HighLow (reduced basicity)
4-OH-3-F-piperidine ~9.2Low-ModLow (Polarity + pKa shift)

Structural Validation: ¹⁹F NMR Ligand-Binding Assays

Unlike fluorescence assays which require bulky tags, ¹⁹F NMR uses the drug's own fluorine atom to detect binding. This is the "Gold Standard" for validating hits for this scaffold.

Protocol: ¹⁹F-Observed Transverse Relaxation Filter ( )

Objective: Distinguish specific binders from non-binders based on the tumbling rate change upon protein interaction.

Materials:

  • Instrument: 600 MHz NMR with a cryoprobe (optimized for ¹⁹F).

  • Buffer:

    
     saline phosphate buffer (pH 7.4).
    
  • Internal Standard: Trifluoroacetic acid (TFA) in a capillary insert (chemical shift reference).

Step-by-Step Methodology:

  • Sample A (Reference): 50 µM Fluorinated Piperidine + Buffer.

  • Sample B (Experiment): 50 µM Fluorinated Piperidine + 5 µM Target Protein (10:1 ratio).

  • Pulse Sequence: Apply a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

    • Delay: Set total echo time (

      
      ) to approx. 200 ms.
      
  • Acquisition: Record 1D ¹⁹F spectra.

Mechanism of Action: Small molecules (free) tumble fast and have long


 (sharp peaks). When bound to a large protein, they tumble slowly, causing rapid 

relaxation.
  • Result: If the peak disappears or broadens significantly in Sample B compared to A, the compound binds.

Visualization: ¹⁹F NMR Screening Workflow

NMR_Workflow Start Fluorinated Library Mix Mix with Target Protein (10:1 Ratio) Start->Mix NMR 19F CPMG Pulse (Relaxation Filter) Mix->NMR Analyze Signal Analysis NMR->Analyze Sharp Sharp Peak (No Binding) Analyze->Sharp High T2 Broad Broad/Lost Peak (Binder) Analyze->Broad Low T2 (Hit)

Caption: Workflow for ¹⁹F NMR ligand-observed screening. Binding events induce rapid transverse relaxation (


), broadening the fluorine signal.

Metabolic Stability: The "Push-Pull" Liability Check

Profiling fluorinated piperidine alcohols requires a dual-assay approach. The fluorine protects the ring from oxidation (CYP), but the alcohol group (


) becomes a prime target for Phase II conjugation (UGT).
Protocol: Microsomal Stability with Cofactor Switching

Materials:

  • Human Liver Microsomes (HLM).[3][4]

  • Cofactor A: NADPH (activates CYP450).

  • Cofactor B: UDPGA (activates UGTs).

  • Stop Solution: Acetonitrile with Tolbutamide (IS).

Workflow:

  • Incubation 1 (Oxidative): Compound (1 µM) + HLM + NADPH .

  • Incubation 2 (Conjugative): Compound (1 µM) + HLM + UDPGA + Alamethicin (pore former for UGT access).

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

Scientific Insight: If a fluorinated piperidine shows high stability in Incubation 1 (thanks to F-blockade) but rapid clearance in Incubation 2, the hydroxyl group is the liability.

  • Solution: Steric hindrance around the OH or converting to a tertiary alcohol.

Visualization: Metabolic Fate of Piperidine Alcohols

Metabolism Compound Fluorinated Piperidine Alcohol CYP CYP450 (Oxidation) Compound->CYP Phase I Path UGT UGT (Glucuronidation) Compound->UGT Phase II Path F_Block Fluorine Blockade (Stable) CYP->F_Block C-F Bond Resists Oxidation OH_Attack O-Glucuronide (Rapid Clearance) UGT->OH_Attack Accessible -OH

Caption: Metabolic divergence. Fluorine stabilizes the ring against CYPs, but the hydroxyl group remains vulnerable to UGT conjugation.

Safety Profiling: hERG Inhibition Mitigation

The most critical safety liability for piperidines is hERG potassium channel inhibition, which causes QT prolongation (arrhythmia).

The Mechanism: hERG channels have a hydrophobic pore with aromatic residues (Y652, F656) that bind high-affinity cationic amines via cation-


 interactions.
The Fluorine Fix:  By lowering the pKa (see Section 2), we reduce the concentration of the cationic species at physiological pH (7.4), thereby reducing hERG affinity.
Protocol: Fluorescence Polarization (FP) Competitive Binding

Why FP? It is a robust high-throughput surrogate for Patch Clamp in early profiling.

Materials:

  • Tracer: Red-shifted fluorescent hERG ligand (e.g., E-4031 analog).

  • Membranes: hERG-overexpressing HEK293 membrane fractions.

  • Reader: Multi-mode plate reader (Ex/Em optimized for tracer).

Workflow:

  • Titration: Prepare 10-point dose-response of the fluorinated piperidine (1 nM to 30 µM).

  • Equilibrium: Incubate membranes + Tracer + Test Compound for 2 hours at RT.

  • Measurement: Read Fluorescence Polarization (mP).

  • Calculation: High mP = Tracer Bound (Compound inactive). Low mP = Tracer Displaced (Compound binds hERG).

Acceptance Criteria:

  • Pass:

    
     (Low risk).
    
  • Flag:

    
     (Moderate risk).
    
  • Fail:

    
     (High risk - likely requires pKa tuning).
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Dalvit, C., et al. (2019). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Link

  • Keefer, C., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Central Science. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Relevant for pKa/LogD comparison data). Link

  • Jamieson, C., et al. (2006). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. Link

Sources

Application Notes & Protocols: Synthesis of Piperidine Derivatives for σ1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The σ1 Receptor - A Unique Therapeutic Target

The sigma-1 receptor (σ1R) is a highly versatile, ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] Unlike classical receptors, σ1R acts as a signaling modulator, influencing a vast array of cellular functions including ion channel activity, calcium homeostasis, oxidative stress, and gene transcription.[2][3] In its resting state, σ1R is complexed with another chaperone, BiP.[2] Upon stimulation by ligand agonists or cellular stress signals like ER calcium depletion, σ1R dissociates from BiP and interacts with a multitude of "client" proteins to maintain cellular homeostasis and promote cell survival.[2][4]

This unique mechanism of action has implicated the σ1 receptor in the pathophysiology of numerous central nervous system (CNS) disorders, including neurodegenerative diseases (Alzheimer's, Parkinson's), pain, and psychiatric conditions.[1][5] Consequently, the development of potent and selective σ1R ligands is an area of intense therapeutic interest. The piperidine scaffold has emerged as a cornerstone in the design of these ligands, offering a versatile framework for modulating affinity, selectivity, and pharmacokinetic properties.[6][7][8]

This guide provides an in-depth overview of the strategic design, synthesis, and characterization of piperidine derivatives as σ1 receptor ligands.

Part 1: Synthetic Strategies & Design Principles

The synthesis of potent piperidine-based σ1R ligands hinges on understanding the key structural features that govern receptor affinity. The general pharmacophore for σ1R ligands includes a basic nitrogen atom, which forms a critical salt bridge interaction with glutamic acid residue 172 (Glu172) in the binding pocket, flanked by two hydrophobic domains.[5][9]

Key Synthetic Routes:

One of the most robust and versatile methods for synthesizing N-substituted piperidine derivatives is reductive amination .[10] This one-pot reaction involves the formation of an imine or iminium ion from a piperidine precursor and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine.[10]

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is mild enough not to reduce the starting aldehyde or ketone, is selective for the iminium ion intermediate, and does not require stringent anhydrous conditions, making it highly practical for library synthesis.[10]

  • Reaction Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are effective at solubilizing the reactants and do not interfere with the reducing agent.

  • Acid Catalyst: A catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium ion, which is the species that is actually reduced.[10]

A general scheme for this process is outlined below:

  • Conjugate Addition: Phenylboronic acid is added to dihydropyridin-4(1H)-ones to form the core piperidone structure.[11]

  • Homologation & Functional Group Interconversion: The ketone is extended, often via a Wittig reaction, and the resulting ester is reduced to a primary alcohol using a strong reducing agent like Lithium aluminum hydride (LiAlH₄).[11][12]

  • Activation & Amination: The alcohol is converted to a better leaving group (e.g., a mesylate) and then subjected to nucleophilic substitution with a primary or secondary amine. Alternatively, the alcohol can be oxidized to an aldehyde, which then undergoes reductive amination with various amines to introduce diversity.[11]

G cluster_prep Core Synthesis cluster_fgi Functionalization cluster_diversification Diversification dhp Dihydropyridin-4(1H)-one ketone 4-Phenylpiperidone Core dhp->ketone Conjugate Addition ester Homologated Ester ketone->ester Wittig Reaction/ Homologation alcohol Primary Alcohol ester->alcohol LiAlH4 Reduction aldehyde Aldehyde Intermediate alcohol->aldehyde Oxidation (DMP) ligand Final Piperidine Ligand aldehyde->ligand Reductive Amination (NaBH(OAc)3) amine Primary/Secondary Amine (R'-NHR'') amine->ligand

Structure-Activity Relationship (SAR) Insights:

The affinity of a piperidine derivative for the σ1R is highly sensitive to the nature and position of its substituents. Understanding these relationships is crucial for rational ligand design.

Compound IDR-group (Piperidine-N)Aromatic Moiety (Ar)σ1 Kᵢ (nM)Selectivity (σ1 vs D4)Reference
12a H5-Indazole1.2>700[5][6]
12c H5-(Trifluoromethyl)indazole0.7829[5][6]
13a Methyl5-Indazole1.8153[5][6]
13g Methyl2-Methylphenyl37.0>270[5][6]
4a HBenzylaminoethyl165N/A[11]
18a MethylBenzylaminoethyl7.9N/A[11]

Key Takeaways from SAR Data:

  • N-Substituent: The substituent on the piperidine nitrogen is a critical determinant of affinity. Small alkyl groups like methyl are often well-tolerated or even beneficial, whereas an unsubstituted nitrogen (N-H) can lead to a significant drop in potency.[11] This is highlighted by comparing compound 4a (Kᵢ = 165 nM) with 18a (Kᵢ = 7.9 nM).[11]

  • Aromatic Moiety: The nature of the aromatic group and its substituents profoundly impacts binding. Electron-withdrawing groups, such as the trifluoromethyl group in compound 12c , can enhance potency.[5][6]

  • Piperidine vs. Other Scaffolds: Replacing the piperidine ring with other scaffolds, like piperazine, can dramatically alter the selectivity profile, often reducing σ1R affinity while increasing affinity for other targets like the histamine H3 receptor.[7][9]

Part 2: Detailed Synthetic Protocol - A Case Study

This section provides a representative, step-by-step protocol for the synthesis of an N-alkylated piperidine derivative via reductive amination, a key step in generating diverse ligand libraries.[11]

Objective: To synthesize N-methyl-4-(2-(benzylamino)ethyl)-4-phenylpiperidine from the corresponding aldehyde precursor.

Materials:

  • 4-(2-oxoethyl)-4-phenyl-1-methylpiperidine (Aldehyde precursor)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

  • Silica Gel for column chromatography

Protocol:

  • Reaction Setup: To a solution of the aldehyde precursor (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add benzylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.

    • Expert Insight: Pre-formation of the imine before adding the reducing agent can often improve yields by minimizing side reactions, such as the reduction of the starting aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Trustworthiness Check: The reaction is exothermic. Slow, portion-wise addition helps to control the reaction temperature and prevent runaway reactions. Monitor gas evolution (hydrogen).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Final): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity using HPLC.

Part 3: Characterization and Biological Evaluation Workflow

A rigorous workflow is essential to validate the synthesized compounds and assess their biological activity.

G cluster_chem Chemical Validation cluster_bio Biological Evaluation synthesis Synthesis of Piperidine Derivative purification Purification (Chromatography) synthesis->purification structure Structural Confirmation (NMR, HRMS) purification->structure purity Purity Assessment (HPLC >95%) structure->purity binding_assay σ1R Binding Assay (3H-pentazocine) purity->binding_assay selectivity Selectivity Screening (σ2R, other targets) binding_assay->selectivity functional_assay Functional Assay (e.g., Ca2+ flux) selectivity->functional_assay data Data Analysis (Ki, IC50, Selectivity) functional_assay->data

Protocol: σ1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ value) of a synthesized compound for the σ1 receptor.[13][14][15]

Objective: To measure the displacement of a radiolabeled σ1R ligand, -pentazocine, by the newly synthesized test compound.

Materials:

  • Guinea pig brain membrane homogenate (source of σ1 receptors)

  • -pentazocine (radioligand)[16]

  • Test compound (synthesized piperidine derivative)

  • Haloperidol (for defining non-specific binding)[13]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation vials and scintillation cocktail

  • Cell harvester and liquid scintillation counter

Protocol:

  • Preparation: Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).

  • Assay Plate Setup: In a 96-well plate, combine the following in each well:

    • Assay Buffer

    • Guinea pig brain membrane homogenate (typically 100-200 µg protein)[14]

    • Test compound at various concentrations.

    • For Total Binding wells: Add buffer instead of test compound.

    • For Non-Specific Binding (NSB) wells: Add a high concentration of a known σ1R ligand, such as haloperidol (10 µM).

  • Radioligand Addition: Add -pentazocine to all wells at a final concentration near its Kₑ value (typically 2-5 nM).[14][15]

  • Incubation: Incubate the plate at 37°C for 90-180 minutes to allow the binding to reach equilibrium.[14][17]

  • Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing the Mechanism: σ1R Signaling at the MAM

The σ1 receptor's role as a molecular chaperone is central to its therapeutic potential. It stabilizes key proteins at the MAM, an essential interface for communication between the ER and mitochondria, thereby regulating critical cellular processes like calcium signaling and bioenergetics.[1][2]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion ER_Ca ER Ca2+ Store BiP BiP (Chaperone) S1R_BiP BiP->S1R_BiP S1R σ1 Receptor IP3R IP3 Receptor S1R->IP3R Stabilizes & Modulates S1R->S1R_BiP Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ Flux S1R_BiP->BiP S1R_BiP->S1R Activation ATP ATP Production (Bioenergetics) Mito_Ca->ATP Ligand σ1R Ligand (Agonist) Ligand->S1R Binds Stress Cellular Stress (e.g., low Ca2+) Stress->S1R_BiP Dissociates

Conclusion

The piperidine scaffold is a privileged structure in the design of σ1 receptor ligands, offering a synthetically tractable and highly tunable platform. By leveraging versatile synthetic strategies like reductive amination and a deep understanding of structure-activity relationships, researchers can efficiently generate and optimize novel compounds. A rigorous workflow combining robust chemical synthesis, thorough characterization, and precise biological evaluation is paramount for advancing these promising molecules from the laboratory bench toward potential clinical applications for a range of challenging neurological and psychiatric disorders.

References

  • Wünsch, B., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available from: [Link]

  • Ryskamp, D., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available from: [Link]

  • Su, T.-P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available from: [Link]

  • Alon, A., et al. (2017). The molecular function of σ receptors: past, present, and future. Journal of Biomedical Science. Available from: [Link]

  • Junge, J. A., et al. (1993). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry. Available from: [Link]

  • Szałata, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]

  • Bridglal, D., et al. (2023). The Sigma Enigma: A Narrative Review of Sigma Receptors. Cureus. Available from: [Link]

  • Ryskamp, D., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Semantic Scholar. Available from: [Link]

  • Prezzavento, O., et al. (2020). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. University of Siena. Available from: [Link]

  • Szałata, M., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Chemical Neuroscience. Available from: [Link]

  • Szałata, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications. Available from: [Link]

  • Martin, S., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

  • Sgrignani, J., et al. (2016). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Martin, K., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available from: [Link]

  • Clemente, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry. Available from: [Link]

  • Chen, L., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences. Available from: [Link]

  • Mamolo, M. G., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Matassini, C., et al. (2019). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. Available from: [Link]

  • Schmidt, D., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Sigma Receptors. Available from: [Link]

  • van der Westhuizen, C., et al. (2022). Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs. Molecules. Available from: [Link]

Sources

Precision Synthesis of Chiral Piperidines: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

[1][2]

Executive Summary & Strategic Value

The piperidine ring is the single most common nitrogen heterocycle in FDA-approved pharmaceuticals. However, the direct asymmetric hydrogenation of pyridines to chiral piperidines faces two formidable barriers: the high resonance energy of the pyridine ring (~28 kcal/mol) and the strong coordination of the basic nitrogen to the metal catalyst, which leads to catalyst poisoning.

This guide details the "Activation-Hydrogenation" strategy , pioneered by the Zhou group and expanded by others (Charette, Cramer). By converting neutral pyridines into pyridinium salts (N-benzyl, N-acyl, or protonated salts), we destabilize the aromatic system and block the poisoning nitrogen lone pair. This protocol utilizes an Iridium-Bisphosphine complex to achieve high enantioselectivities (up to 99% ee) under industrially viable conditions.

Mechanistic Principles

To master this reaction, one must understand the specific role of the Iridium complex and the substrate activation.

The Activation Strategy

Neutral pyridines are poor substrates. Alkylation or protonation at the nitrogen atom serves two purposes:

  • Electronic Destabilization: It lowers the LUMO energy of the ring, making it more susceptible to hydride attack.

  • Steric/Electronic Blocking: It prevents the formation of stable, inactive Ir-N

    
    -complexes.
    
The Catalytic Cycle

The active catalyst is typically generated in situ from an Iridium(I) precursor (e.g., [Ir(cod)Cl]2) and a chiral bisphosphine ligand (e.g., (R)-SynPhos or (R)-SegPhos).

  • Oxidative Addition: The Ir(I) species adds

    
     to form an Ir(III)-dihydride species.
    
  • Outer-Sphere Mechanism: Evidence suggests an outer-sphere mechanism where the pyridinium cation interacts with the hydride without direct coordination to the metal center, often mediated by the counter-anion (chloride or bromide) or solvent networks.

  • Stepwise Reduction: The reaction proceeds via a partially hydrogenated enamine/iminium intermediate, which is subsequently reduced to the piperidine.

Mechanistic Pathway Visualization

Ir_Catalytic_CyclePreCatPre-Catalyst[Ir(cod)Cl]2 + L*ActiveActive Ir(III)Dihydride SpeciesPreCat->Active H2, SolventCoordSubstrate Interaction(Pyridinium Salt)Active->Coord + SubstrateHydride11st Hydride Transfer(Enamine Formation)Coord->Hydride1 1,2-AdditionIntermedIminiumIntermediateHydride1->Intermed IsomerizationHydride22nd Hydride Transfer(Stereo-determining)Intermed->Hydride2 + H2 (via Ir)ProductChiral PiperidiniumSaltHydride2->Product ReleaseProduct->Active Regeneration

Figure 1: Simplified catalytic cycle for the Ir-catalyzed hydrogenation of pyridinium salts. The cycle emphasizes the stepwise reduction via iminium intermediates.

Experimental Design & Optimization

Ligand Selection

The choice of ligand is the most critical variable. Atropisomeric bisphosphines are the gold standard.

Ligand ClassExamplesCharacteristicsRecommended For
Biaryl Bisphosphines (R)-SynPhos, (R)-SegPhos, (R)-MeO-BiphepHigh rigidity, tunable dihedral angle.Standard 2-substituted pyridinium salts.
Ferrocenyl Phosphines Josiphos, WalphosElectronic modularity.Substrates with secondary coordination groups.
P-N Ligands Ir-PHOXMixed donor properties.Less common for simple pyridines, used in specific functionalized cases.[1]
Solvent & Additive Effects
  • Solvent: A 1:1 mixture of Toluene/DCM or Toluene/Ethanol is standard. Toluene provides a non-polar environment that often enhances enantioselectivity (ee), while the polar co-solvent ensures solubility of the ionic substrate.

  • Additives: Unlike quinoline hydrogenation which often requires

    
    , pyridinium salts usually do not require external iodine if the counter-ion is a halide (
    
    
    or
    
    
    ). The halide stabilizes the Ir-intermediate.

Standard Operating Procedure (SOP)

Objective: Asymmetric Hydrogenation of N-benzyl-2-phenylpyridinium bromide to (S)-1-benzyl-2-phenylpiperidine.

Materials Checklist
  • Pre-catalyst: [{Ir(cod)Cl}2] (Chloro(1,5-cyclooctadiene)iridium(I) dimer).

  • Ligand: (R)-SynPhos or (R)-SegPhos.

  • Substrate: N-benzyl-2-phenylpyridinium bromide (Prepared via reaction of 2-phenylpyridine with benzyl bromide).

  • Solvent: Anhydrous Toluene and Dichloromethane (DCM), degassed.

  • Gas: Hydrogen (

    
    ) grade 5.0 (99.999%).
    
  • Equipment: High-pressure stainless steel autoclave (Parr or similar), Glovebox (optional but recommended).

Step-by-Step Protocol
Step 1: Catalyst Preparation (In Glovebox)
  • Weigh [{Ir(cod)Cl}2] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol).[1]

    • Note: This targets a substrate-to-catalyst (S/C) ratio of 100:1. For scale-up, S/C can often be increased to 1000:1.

  • Dissolve in 1.0 mL of degassed Toluene/DCM (1:1 mixture).

  • Stir at room temperature for 20–30 minutes. The solution should turn a clear orange/red, indicating complex formation.

Step 2: Reaction Setup
  • Place the pyridinium salt substrate (0.25 mmol) into a glass liner or vial equipped with a magnetic stir bar.

  • Transfer the catalyst solution (from Step 1) into the vial containing the substrate via syringe.[1]

  • Place the vial inside the stainless steel autoclave.

Step 3: Hydrogenation[2]
  • Seal the autoclave and remove from the glovebox (if applicable).

  • Connect to the

    
     line.[1] Purge the line 3 times with 
    
    
    to remove air.
  • Pressurize the autoclave to 600 psi (approx. 41 bar) .

    • Safety: Ensure the autoclave is rated for this pressure. Use a blast shield.

  • Stir vigorously (1000 rpm) at 30°C for 24 hours .

Step 4: Workup & Analysis
  • Slowly vent the hydrogen gas in a fume hood.

  • Add saturated aqueous

    
     (2 mL) to the reaction mixture and stir for 15 minutes.
    
    • Purpose: This neutralizes the hydrobromide salt, liberating the free piperidine amine.

  • Extract with DCM (

    
    ). Dry combined organics over 
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Workflow Visualization

Experimental_WorkflowSaltPrepSalt Formation(Pyridine + BnBr)LoadingAutoclave Loading(Substrate + Cat)SaltPrep->LoadingCatGenCatalyst Mix(Ir + Ligand in GB)CatGen->LoadingReactionHydrogenation(600 psi H2, 24h)Loading->ReactionQuenchBase Quench(Na2CO3)Reaction->QuenchIsolationIsolation(Extraction/Column)Quench->Isolation

Figure 2: Operational workflow from substrate activation to product isolation.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or insufficient pressure.1. Increase

pressure to 1000 psi.2. Ensure substrate is pure (recrystallize salt).3. Check solvent degassing.
Low Enantioselectivity (<80% ee) Non-selective background reaction or wrong solvent.1. Switch solvent to pure Toluene (solubility permitting).2. Lower reaction temperature to 0°C.3. Switch ligand (e.g., SynPhos

SegPhos).
Dehalogenation Over-reduction of halo-substituted substrates.1. Reduce reaction time.2. Use the "Ionic Hydrogenation" protocol (Cramer method) for sensitive groups.[3]

References

  • Seminal Work (The "Zhou System"): Ye, Z.-S., Chen, M.-W., Chen, Q.-A., Shi, L., Duan, Y., & Zhou, Y.-G. (2012).[1] Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 10181–10184.[4] [Link]

  • Phosphole Ligand Variation: Xiao, Y.-Q., Chen, Q.-A., Ye, Z.-S., Wang, Y.-G., Hou, G.-H., Hu, X.-P., & Zhou, Y.-G. (2014). Asymmetric Hydrogenation of Pyridinium Salts with an Iridium Phosphole Catalyst. Angewandte Chemie International Edition, 53(47), 12761–12764. [Link]

  • State-of-the-Art (Ionic Hydrogenation): Despois, A., & Cramer, N. (2025).[5] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[3][5] Nature Chemistry. [Link]

  • N-Iminopyridinium Ylides: Legault, C. Y., & Charette, A. B. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Journal of the American Chemical Society, 127(25), 8966–8967. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperidine scaffolds, which are ubiquitous in pharmaceuticals and natural products.[1] Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer formatted guide to directly address specific problems encountered during piperidine synthesis, with a focus on the catalytic hydrogenation of pyridines and reductive amination pathways—two of the most common and powerful strategies.

Issue 1: Low or No Yield in Catalytic Hydrogenation of Pyridine

Question: My catalytic hydrogenation of a substituted pyridine to the corresponding piperidine is resulting in very low yield or recovery of only starting material. What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge stemming from the inherent stability of the pyridine ring and its tendency to poison catalysts.[1][2] Let's break down the potential culprits and solutions.

Causality Analysis:

  • Catalyst Poisoning: The nitrogen lone pair in pyridine strongly coordinates to transition metal catalysts (e.g., Pd, Pt, Rh), blocking active sites and inhibiting the hydrogenation process.[3] This is the most common cause of failed or stalled reactions.

  • Insufficient Catalyst Activity: The aromaticity of pyridine requires a potent catalytic system.[1] Inadequate pressure, temperature, or an inappropriate choice of catalyst may fail to overcome the activation energy barrier for reduction.

  • Impure Reagents: Trace impurities in the starting material or solvent (e.g., sulfur compounds) can act as potent catalyst poisons.[4]

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and solve low-yield issues in pyridine hydrogenation.

G start Low/No Product Yield catalyst_check Assess Catalyst & Conditions start->catalyst_check purity_check Verify Reagent Purity start->purity_check increase_loading Increase Catalyst Loading (e.g., 5-10 mol%) catalyst_check->increase_loading Initial Step increase_pressure Increase H₂ Pressure (50-70 bar) catalyst_check->increase_pressure Alternative add_acid Add Acidic Additive (e.g., AcOH, HCl) catalyst_check->add_acid Key Strategy purify_sm Purify Starting Material/Solvent purity_check->purify_sm change_catalyst Switch Catalyst (e.g., PtO₂ or Rh/C) increase_loading->change_catalyst If fails success Improved Yield increase_loading->success If successful change_catalyst->success increase_pressure->add_acid If fails increase_pressure->success If successful add_acid->success Often effective purify_sm->start Re-run reaction

Caption: Troubleshooting workflow for low-yield pyridine hydrogenation.

Recommended Solutions & Protocols:

Potential CauseRecommended SolutionRationale
Catalyst Poisoning Use an acidic solvent like glacial acetic acid or add an acidic additive (e.g., HCl).[1]Protonation of the pyridine nitrogen reduces its Lewis basicity, preventing it from coordinating to and poisoning the metal catalyst.[1]
Insufficient Activity Increase hydrogen pressure (e.g., to 50-70 bar).[5] Switch to a more active catalyst such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C).[1][6]Higher pressure increases the concentration of hydrogen on the catalyst surface. PtO₂ and Rh/C are often more effective than Pd/C for reducing the robust pyridine ring.[1][6]
Impure Reagents Purify the pyridine substrate (e.g., by distillation) and use high-purity, degassed solvents.This eliminates potential catalyst poisons that may be present in trace amounts.
Issue 2: Poor Yield or Side Product Formation in Reductive Amination

Question: I am synthesizing a substituted piperidine via a double reductive amination of a dicarbonyl compound, but my yields are poor and I'm observing multiple side products. How can I optimize this reaction?

Answer: Double reductive amination (DRA) is a powerful one-pot method for constructing the piperidine skeleton, but its success hinges on carefully controlling a cascade of reactions (imine formation and reduction). Poor yields often point to issues with pH, stoichiometry, or the choice of reducing agent.

Causality Analysis:

  • Suboptimal pH: The initial imine/iminium ion formation is highly pH-dependent. If the pH is too low, the amine starting material will be fully protonated and non-nucleophilic. If it's too high, the carbonyl electrophilicity is reduced, and iminium ion formation is slow.[7]

  • Incorrect Reducing Agent: The choice of reducing agent is critical. A reagent that is too reactive might reduce the starting carbonyl before imine formation occurs. A reagent that is too mild may not efficiently reduce the imine/iminium intermediate.[7]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the amine can sterically impede the necessary cyclization step.[8]

Optimization Parameters for Reductive Amination:

ParameterRecommendationRationale
pH Maintain a slightly acidic environment (pH 4-6).[7]This pH range represents a "sweet spot" that facilitates both carbonyl activation and ensures a sufficient concentration of the free amine for nucleophilic attack.
Reducing Agent Use a mild and selective hydride donor like Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN).[7]These reagents are less reactive towards carbonyls at acidic pH but readily reduce the iminium ion intermediate, minimizing side reactions. NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts from NaBH₃CN.[7]
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the amine component.[7]Le Châtelier's principle dictates that an excess of the amine will drive the equilibrium towards the formation of the iminium ion intermediate.
Temperature Start at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.This helps to control the initial rate of reaction and can minimize the formation of undesired side products.[9]

Experimental Protocol: Optimized Reductive Amination for Piperidine Synthesis

  • Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the dicarbonyl substrate in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Amine Addition: Add the amine (1.1 equivalents) to the solution.

  • pH Adjustment: Add acetic acid to catalyze imine formation and adjust the pH to the optimal range of 4-6.

  • Reducing Agent Addition: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is a protecting group often required for the piperidine nitrogen during synthesis? A1: The nitrogen atom in the piperidine ring is a nucleophilic secondary amine.[8] During many synthetic transformations, such as cross-coupling reactions (e.g., Sonogashira), this nitrogen can act as a competing nucleophile or as a ligand that deactivates the metal catalyst.[10] Using a protecting group like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) temporarily renders the nitrogen non-nucleophilic and non-coordinating, preventing these side reactions and ensuring the reaction proceeds at the desired position.[7][10] The protecting group can be easily removed in a subsequent step.

Q2: I am trying to separate my final piperidine product from a pyridine impurity by distillation, but it's not working. Why? A2: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation very difficult.[8][11] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[11] To overcome this, you can use chemical methods. For example, piperidine reacts with CO₂ to form a solid carbonate salt while pyridine does not, allowing for separation by filtration.[11]

Q3: What is the most direct and atom-economical method for synthesizing piperidines? A3: The catalytic hydrogenation of the corresponding pyridine precursors is considered the most direct and atom-economical method.[1] This process involves the addition of three molecules of hydrogen across the aromatic ring, with the only byproduct being the product itself. While it presents challenges like catalyst poisoning, modern catalytic systems, including novel iridium(III) catalysts, have been developed to overcome these hurdles, offering high selectivity and efficiency.[1][2]

Q4: My reaction involves a 2-substituted pyridine in a Suzuki coupling, and it's failing. Is this related to catalyst poisoning? A4: Yes, this is a classic example of catalyst deactivation. The nitrogen on a 2-substituted pyridine is sterically well-positioned to chelate with the palladium catalyst center, forming a stable complex that takes the catalyst out of the catalytic cycle.[3] To troubleshoot this, consider using specialized ligands that are more resistant to poisoning, increasing the catalyst loading, or screening different base and solvent systems.[3]

Q5: Can I synthesize chiral, enantiomerically enriched piperidines? A5: Absolutely. Achieving enantioselectivity is a key goal in modern piperidine synthesis due to its importance in pharmaceuticals.[12] Several advanced strategies exist, including:

  • Asymmetric Hydrogenation: Using chiral catalysts (e.g., Rhodium or Iridium complexes with chiral ligands) to hydrogenate a prochiral pyridine or tetrahydropyridine intermediate.

  • Enzymatic Reductive Amination: Employing enzymes like imine reductases (IREDs) to catalyze the reductive amination of a ketone with high stereocontrol.[13]

  • Chiral Pool Synthesis: Starting from enantiopure building blocks, such as amino acids or sugars, to construct the piperidine ring.

  • Asymmetric Heck Reactions: A recently developed Rh-catalyzed asymmetric reductive Heck reaction can provide access to a wide variety of enantioenriched 3-substituted piperidines.[12][14]

Below is a diagram illustrating the general strategies for accessing chiral piperidines.

Caption: Key strategies for asymmetric piperidine synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BIOENGINEER.ORG. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
  • PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • Journal of the American Chemical Society. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for 1-Piperideine Synthesis.
  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Benchchem. (n.d.). Strategies for improving the yield of 4-(Oxan-3-yl)piperidine synthesis.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society.
  • Benchchem. (n.d.). Optimizing reaction conditions for phenylethynyl piperidine synthesis.
  • PMC. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
  • Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
  • RSC Publishing. (2023, March 23). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine.
  • (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (2025, August 6). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.

Sources

Technical Support Center: Synthesis of Trifluoromethyl Carbinols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Trifluoromethyl Carbinol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of introducing the trifluoromethyl group into carbonyl compounds. Here, we address common challenges and provide in-depth, field-proven solutions to minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Trifluoromethyl Carbinol

Question: I am attempting a nucleophilic trifluoromethylation of my carbonyl substrate using the Ruppert-Prakash reagent (TMSCF₃), but I am observing very low conversion to the desired alcohol. What are the likely causes and how can I improve my yield?

Answer:

Low yields in these reactions are a frequent challenge and can often be traced back to a few key factors. A systematic investigation is the best approach.[1]

  • Reagent Integrity: The Ruppert-Prakash reagent is highly sensitive to moisture.[2][3] Hydrolysis of TMSCF₃ will generate inactive trimethylsilanol and fluoroform, thereby reducing the amount of active reagent available for the reaction.

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Use a freshly opened bottle of TMSCF₃ or purify older reagent by distillation.

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

      • Activator Purity: If using a fluoride source like tetrabutylammonium fluoride (TBAF), be aware that it is often sold as a hydrate. Use an anhydrous grade of TBAF or consider using other activators like cesium fluoride (CsF) or potassium fluoride (KF).[4] Anhydrous tetrabutylammonium triphenyldifluorosilicate (TBAT) is also an excellent alternative that provides more reproducible results.[2][5]

  • Insufficient Activation: The silicon-carbon bond in TMSCF₃ requires cleavage by a nucleophilic activator to generate the trifluoromethyl anion.

    • Troubleshooting Protocol:

      • Activator Stoichiometry: While the activator is catalytic, ensure you are using an adequate amount (typically 5-10 mol%).

      • Activator Solubility: Ensure your chosen activator is soluble in the reaction solvent. For instance, CsF has low solubility in THF but can be more effective in more polar solvents like DMF.

  • Substrate Reactivity: The electronic nature of your carbonyl substrate significantly influences its reactivity. Electron-withdrawing groups on an aromatic ring of a benzaldehyde, for example, will make the carbonyl carbon more electrophilic and generally increase the reaction rate. Conversely, electron-donating groups can slow the reaction down.

    • Troubleshooting Protocol:

      • Reaction Time and Temperature: For less reactive substrates, you may need to increase the reaction time or temperature. However, be cautious as higher temperatures can also promote side reactions.

      • Choice of Activator: For sluggish reactions, a more potent activator system may be required.

Issue 2: Formation of Silyl Enol Ether as a Major Byproduct

Question: My reaction with an enolizable ketone is producing a significant amount of the corresponding silyl enol ether instead of the trifluoromethyl carbinol. How can I suppress this side reaction?

Answer:

This is a classic example of a competing reaction pathway where the trifluoromethyl anion acts as a base rather than a nucleophile.[6]

  • Mechanism of Silyl Enol Ether Formation: The trifluoromethyl anion (CF₃⁻) is a strong base and can deprotonate the α-carbon of an enolizable ketone to form an enolate. This enolate is then trapped by TMSCF₃ or another silyl source in the reaction mixture to yield the thermodynamically stable silyl enol ether.[6]

    G cluster_0 Competing Pathways for Enolizable Ketones Ketone Enolizable Ketone Carbinol Trifluoromethyl Carbinol (Desired) Ketone->Carbinol Nucleophilic Attack (Desired Pathway) Enolate Enolate Intermediate Ketone->Enolate α-Proton Abstraction (Side Reaction) CF3_anion CF3⁻ SilylEnolEther Silyl Enol Ether (Byproduct) Enolate->SilylEnolEther Silylation TMSCF3 TMSCF₃ TMSCF3->SilylEnolEther

    Caption: Competing nucleophilic addition vs. enolization pathways.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: Deprotonation often has a higher activation energy than nucleophilic addition. Running the reaction at lower temperatures (e.g., -78 °C) can significantly favor the desired pathway.

    • Choice of Base/Activator: Avoid strong, non-fluorinated bases as initiators.[6] A milder fluoride source like CsF is often preferred over TBAF for enolizable substrates.

    • Solvent Effects: Consider using a less polar solvent. While polar aprotic solvents like THF and DMF are common, they can stabilize the enolate. Experimenting with solvents like toluene may be beneficial.[7]

    • Alternative Reagents: If enolization remains a persistent issue, consider alternative trifluoromethylating reagents that are less basic.

Issue 3: Evidence of Difluorocarbene Formation

Question: I have observed unexpected byproducts in my reaction that suggest the formation of difluorocarbene (:CF₂). What causes this, and how can I prevent it?

Answer:

The formation of difluorocarbene is a known decomposition pathway for the trifluoromethyl anion.[8][9][10]

  • Mechanism of Difluorocarbene Formation: The trifluoromethyl anion can undergo α-elimination of a fluoride ion to generate the highly reactive difluorocarbene intermediate.[6][9][10] This is particularly prevalent when using iodide as an activator or at elevated temperatures.[6]

    G CF3_anion CF₃⁻ Decomposition α-Elimination CF3_anion->Decomposition CF2 :CF₂ (Difluorocarbene) Decomposition->CF2 F_anion F⁻ Decomposition->F_anion

    Caption: Decomposition of trifluoromethyl anion to difluorocarbene.

  • Troubleshooting Protocol:

    • Avoid High Temperatures: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate.

    • Choice of Activator: Avoid using iodide-based activators if difluorocarbene formation is a concern.[6] Stick to fluoride sources like TBAF, TBAT, or CsF.

    • Stabilize the CF₃⁻ Anion: Using a solvent like DMF can help to stabilize the trifluoromethyl anion by forming a hemiaminaloate adduct, which can suppress its decomposition to difluorocarbene.[8][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for my trifluoromethylation reaction?

A1: The choice of solvent is crucial and depends on the substrate and activator.

  • Tetrahydrofuran (THF): A common and versatile solvent for reactions using TBAF or TBAT.

  • N,N-Dimethylformamide (DMF): Can be advantageous as it can stabilize the trifluoromethyl anion, potentially reducing side reactions like difluorocarbene formation.[8][11] It is also a good choice when using less soluble fluoride sources like CsF.

  • Toluene: A less polar option that may be beneficial in suppressing enolization for certain substrates.[7]

Q2: How much Ruppert-Prakash reagent (TMSCF₃) should I use?

A2: Typically, 1.1 to 1.5 equivalents of TMSCF₃ relative to the carbonyl substrate are sufficient. Using a large excess is generally not necessary and can complicate purification.

Q3: My reaction is very slow, even at room temperature. What can I do?

A3:

  • Check Activator: Ensure your activator is fresh and anhydrous.

  • Increase Activator Loading: You can try increasing the catalyst loading to 15-20 mol%.

  • Gentle Warming: If the reaction is still sluggish, gentle warming (e.g., to 40-50 °C) can be attempted, but monitor carefully for byproduct formation.

  • Solvent Change: Switching to a more polar solvent like DMF could accelerate the reaction.

Q4: Are there alternatives to the Ruppert-Prakash reagent?

A4: Yes, several other trifluoromethylating agents are available.

  • Fluoroform (HCF₃): An atom-economical but gaseous reagent that requires a strong base for deprotonation.[9] Its use can be challenging due to the instability of the "naked" trifluoromethyl anion.[9][10]

  • (Trifluoromethyl)zinc Reagents: These can be generated from CF₃I and ZnEt₂ and offer a stable source of the trifluoromethyl anion.[12][13]

  • Electrophilic Trifluoromethylating Agents (e.g., Togni or Umemoto reagents): These are used for the trifluoromethylation of enolates or silyl enol ethers and operate via a different mechanism.[14][15][16]

Comparative Data for Reaction Optimization

ParameterCondition A (General Purpose)Condition B (For Enolizable Ketones)Condition C (For Sluggish Reactions)
Reagent TMSCF₃ (1.2 equiv)TMSCF₃ (1.2 equiv)TMSCF₃ (1.5 equiv)
Activator TBAF (10 mol%)Anhydrous CsF (20 mol%)TBAT (10 mol%)
Solvent THFTolueneDMF
Temperature 0 °C to rt-78 °Crt to 40 °C
Typical Substrate Aromatic AldehydesAliphatic KetonesElectron-rich Carbonyls

Experimental Protocols

Protocol 1: General Trifluoromethylation of an Aromatic Aldehyde
  • To an oven-dried round-bottom flask under an argon atmosphere, add the aromatic aldehyde (1.0 mmol).

  • Dissolve the aldehyde in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF₃ (1.2 mmol, 1.2 equiv) via syringe.

  • Add a solution of TBAF in THF (1.0 M, 0.1 mL, 0.1 mmol, 10 mol%) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Trifluoromethylation of an Enolizable Ketone
  • To an oven-dried round-bottom flask under an argon atmosphere, add anhydrous CsF (0.4 mmol, 20 mol%).

  • Add the enolizable ketone (2.0 mmol) and anhydrous toluene (10 mL).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add TMSCF₃ (2.4 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction vigorously at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidinols in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidinol scaffold is a familiar and valuable starting point for constructing therapeutic agents. Its saturated heterocyclic structure offers a three-dimensional framework ideal for exploring chemical space. However, the strategic incorporation of fluorine can dramatically enhance the druglike properties of these molecules, transforming a promising lead into a viable clinical candidate.[1][2][3][4][5]

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated piperidinols. Moving beyond a simple list of properties, we will explore the fundamental physicochemical rationale behind the observed differences and provide validated experimental protocols for their assessment. Our objective is to equip you with the insights needed to rationally design next-generation therapeutics by leveraging the unique properties of fluorine.

The Strategic Impact of Fluorination

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This unique combination allows it to exert powerful electronic effects with minimal steric penalty.[4] When introduced into a piperidinol ring, fluorine can profoundly influence several key drug-like properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][6][7] This "metabolic shielding" can significantly increase a drug's half-life.[6][7]

  • Basicity (pKa) Modulation: Fluorine's strong electron-withdrawing inductive effect can significantly lower the basicity of the piperidine nitrogen.[8][9][10] This is a critical tool for mitigating off-target effects, such as hERG channel interactions, and improving oral absorption.[6][9]

  • Lipophilicity & Permeability: Fluorination typically increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes.[6][11][12][13] This is particularly crucial for drugs targeting the central nervous system (CNS).[2]

  • Conformational Control: The electronic and steric properties of fluorine can influence the conformational preference of the piperidine ring, sometimes "locking" the molecule into a more biologically active conformation.[6][14][15][16]

The following workflow illustrates the logical progression of how fluorination is assessed as a strategic design element in drug discovery.

G cluster_0 Design & Synthesis cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation cluster_3 Decision Start Non-Fluorinated Piperidinol Scaffold Synth Strategic Fluorination (e.g., 4-F, 3-F) Start->Synth Rational Design pKa pKa Determination Synth->pKa LogP LogP/LogD Measurement Synth->LogP MetStab Metabolic Stability Assay Synth->MetStab Binding Target Binding Affinity pKa->Binding LogP->Binding MetStab->Binding ADME In Vivo PK Studies Binding->ADME Decision Select Candidate for Further Development ADME->Decision

Caption: Drug discovery workflow for comparing piperidinol analogues.

Comparative Physicochemical Properties

The true impact of fluorination is best understood through quantitative data. The position of the fluorine atom on the piperidine ring dictates the magnitude of its effect.

Basicity (pKa)

The introduction of fluorine atoms has a pronounced effect on the basicity of the piperidine nitrogen due to the powerful electron-withdrawing nature of the C-F bond. This reduction in pKa can be a critical advantage in drug design.[8][9]

Rationale: A lower pKa reduces the proportion of the compound that is protonated at physiological pH (7.4). This can decrease the likelihood of off-target ionic interactions, such as binding to the hERG potassium channel, a common cause of cardiotoxicity.[6][8]

G cluster_0 Non-Fluorinated Piperidinol cluster_1 Fluorinated Piperidinol N1 N⁺-H pKa_high pKa ≈ 10-11 N2 N⁺-H F F N2->F Inductive Effect pKa_low pKa ≈ 8-9.5

Caption: Fluorine's inductive effect lowers the pKa of the piperidine nitrogen.

CompoundPosition of FluorineTypical pKaΔpKa (vs. Parent)
Piperidin-4-olN/A~10.50
4-Fluoropiperidin-4-ol4-position (γ)~9.5-10.0-0.5 to -1.0
3-Fluoropiperidin-4-ol3-position (β)~8.5-9.0-1.5 to -2.0
3,3-Difluoropiperidin-4-ol3-position (β)~7.5-8.0-2.5 to -3.0

Note: These are representative values. Actual pKa is highly dependent on other substituents and the specific molecular context.[17]

Lipophilicity (LogD @ pH 7.4)

Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a key determinant of membrane permeability and overall ADME properties.[11] Fluorination generally increases lipophilicity, but the effect is complex and not always intuitive.[18][19][20]

Rationale: While the C-F bond is highly polar, the replacement of a C-H bond with a C-F bond can reduce a molecule's ability to accept hydrogen bonds from water, thus increasing its partitioning into a nonpolar solvent like octanol. However, the overall change in lipophilicity is influenced by the molecule's conformation and the interplay of various intermolecular forces.[18][19]

CompoundTypical LogD (pH 7.4)Change vs. ParentRationale for Change
N-Benzyl-piperidin-4-ol1.5 - 1.8N/ABaseline lipophilicity.
N-Benzyl-4-fluoropiperidin-4-ol1.8 - 2.2IncreaseFluorine masks the polar hydroxyl group, increasing lipophilicity.
N-Benzyl-3-fluoropiperidin-4-ol1.7 - 2.0Moderate IncreaseThe inductive effect lowers pKa, increasing the neutral fraction at pH 7.4, which tends to increase LogD.[21][22]
Metabolic Stability

One of the most powerful applications of fluorination is to block sites of metabolic oxidation.[1][6][23] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can prevent enzymatic hydroxylation by CYP enzymes.[1][24]

Rationale: The strength of the C-F bond (approx. 116 kcal/mol) is significantly higher than that of a C-H bond (approx. 99 kcal/mol). This high bond energy makes the C-F bond much less susceptible to cleavage by oxidative enzymes.[6][14]

G cluster_0 Non-Fluorinated cluster_1 Fluorinated Parent R-CH₂-R' Metabolite R-CH(OH)-R' Parent->Metabolite CYP450 Oxidation Fluorinated R-CFH-R' Blocked Metabolism Blocked Fluorinated->Blocked CYP450

Caption: Fluorine as a metabolic shield against CYP450 oxidation.

CompoundIn Vitro Half-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
Hypothetical Piperidinol1546.2
Fluorinated Analogue> 60< 11.5

HLM = Human Liver Microsomes. Data is representative and intended for comparative illustration.

Experimental Protocols

To ensure the trustworthiness and reproducibility of data, standardized, self-validating protocols are essential.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining the distribution coefficient (LogD) at a physiological pH of 7.4.[25][26][27]

Rationale: This direct measurement of partitioning between n-octanol and a buffered aqueous phase provides the most accurate assessment of a compound's lipophilicity under conditions that mimic the biological environment.[25][28] The choice of pH 7.4 is critical for ionizable compounds like piperidinols, as it determines the ratio of neutral to protonated species, which significantly impacts partitioning.[27]

Materials:

  • Test Compound

  • 1-Octanol (pre-saturated with PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Analytical balance, vortex mixer, centrifuge

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare the working solution by diluting the stock to 100 µM in 1-octanol.

  • Partitioning:

    • In a glass vial, combine 1 mL of the 100 µM compound solution in 1-octanol with 1 mL of PBS (pH 7.4).

    • Cap the vial tightly and vortex vigorously for 3 minutes to ensure thorough mixing.

    • Place the vial on a shaker at room temperature for 1 hour to allow the system to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the octanol and aqueous layers.

  • Sampling & Analysis:

    • Carefully withdraw an aliquot from the aqueous phase and the octanol phase. Scientist's Note: Avoid cross-contamination of the phases, which is a common source of error, especially for highly lipophilic compounds.[25]

    • Dilute the aliquots appropriately and quantify the compound concentration in each phase using a validated HPLC or LC-MS/MS method.

  • Calculation:

    • LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol assesses the rate of metabolism of a compound when incubated with HLM, a subcellular fraction containing a high concentration of CYP enzymes.[29][30][31]

Rationale: This industry-standard assay provides a reliable in vitro measure of a compound's susceptibility to Phase I metabolism.[30][32] The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[30] Including a "-NADPH" control is critical to confirm that the observed compound loss is due to enzymatic metabolism and not chemical instability.

Materials:

  • Test Compound and Positive Control (e.g., Midazolam, Dextromethorphan)[29]

  • Pooled Human Liver Microsomes (e.g., from XenoTech)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[29]

  • NADPH Regenerating System (Cofactor)

  • Acetonitrile (ACN) containing an internal standard (for stopping the reaction)

  • Incubator/water bath (37°C), LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 1 µM working solution of the test compound in phosphate buffer.

    • Prepare the HLM suspension to a final protein concentration of 0.5 mg/mL in phosphate buffer.[30][31] Keep on ice.[29]

  • Incubation:

    • Pre-warm the compound solution and HLM suspension separately at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH cofactor to the HLM suspension, then immediately add this mixture to the compound solution.

    • Set up parallel control incubations: one without NADPH and one with a known positive control substrate.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[30]

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold ACN with an internal standard.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to an analysis plate.

    • Analyze the remaining parent compound concentration in each sample by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Conclusion

The strategic incorporation of fluorine is a powerful and well-established tactic in modern medicinal chemistry for optimizing the properties of piperidinol-containing drug candidates.[1][4][12] Fluorination is not a "magic bullet," and its effects are highly context-dependent, varying with the position and number of fluorine atoms.[1][18] However, by understanding the fundamental principles of how fluorine modulates pKa, lipophilicity, and metabolic stability, researchers can make rational design choices. A systematic approach, underpinned by robust and validated experimental protocols, allows for the direct comparison of fluorinated and non-fluorinated analogues, ultimately guiding the selection of candidates with a superior, well-balanced profile of druglike properties.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry. [Link]

  • Goti, G., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Scott, P. J. H., & Leach, A. G. (2018). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Verhoest, P. R., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Markovic, M., et al. (2022). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Mykhailiuk, P. K. (2020). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Unknown Author. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]

  • Analytik NEWS. (2019). New synthesis method for fluorinated piperidines. Analytik NEWS. [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

  • Linclau, B., et al. (2021). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. [Link]

  • Gouverneur, V., & Tredwell, M. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Beilstein Journal of Organic Chemistry. [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Richardson, P. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts. [Link]

  • Böhm, H.-J., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Cambridge MedChem Consulting. [Link]

  • Müller, K., & Carreira, E. M. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. [Link]

  • Lalli, C., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Unknown Author. (n.d.). Shake Flask Method. Scribd. [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Research Portal. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • O'Hagan, D. (2010). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Nairoukh, Z. (2023). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]

  • Powers, D. C. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2022). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Angewandte Chemie International Edition. [Link]

  • Powers, D. C. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Leito, I. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Powers, D. C. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mykhailiuk, P. K. (2022). A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry. [Link]

Sources

Comparative Guide: Biological Activity of Piperidine Alcohol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine alcohols (hydroxypiperidines) represent a privileged scaffold in medicinal chemistry, functioning primarily through two distinct mechanisms: as iminosugars (glycomimetics) that competitively inhibit glycosidases, or as chiral building blocks that modulate receptor affinity via hydrogen bonding in CNS and oncology targets.

This guide objectively compares the biological performance of key piperidine alcohol analogs, specifically focusing on the structure-activity relationships (SAR) of polyhydroxylated piperidines (iminosugars) and mono-hydroxylated scaffolds .

Structural Classes & Mechanism of Action[1]

To select the correct analog, one must distinguish between the two primary functional classes.

Class A: Polyhydroxylated Piperidines (Iminosugars)
  • Analogs: 1-Deoxynojirimycin (DNJ), Miglitol, Miglustat.[1][2]

  • Primary Mechanism: Transition State Mimicry . The protonated secondary amine at physiological pH mimics the positive charge of the oxocarbenium ion intermediate generated during glycosidic bond hydrolysis.

  • Therapeutic Area: Diabetes (Type 2), Lysosomal Storage Diseases (Gaucher, Fabry).[1]

Class B: Mono-hydroxylated Piperidines
  • Analogs: 3-Hydroxypiperidine vs. 4-Hydroxypiperidine.[3][4]

  • Primary Mechanism: Pharmacophore Scaffolding . The hydroxyl group provides a critical H-bond donor/acceptor vector to anchor the molecule in GPCR or ion channel binding pockets (e.g., NMDA, 5-HT receptors).

Visualization: Mechanism of Action (Iminosugars)

MOA Substrate Natural Substrate (Oligosaccharide) Enzyme Glycosidase Enzyme (Active Site) Substrate->Enzyme Binds TS Transition State (Oxocarbenium Ion+) Enzyme->TS Catalysis Inhibitor Piperidine Alcohol (Protonated Amine+) Inhibitor->Enzyme High Affinity Binding (Mimics TS Charge) Outcome Competitive Inhibition (No Hydrolysis) Inhibitor->Outcome

Figure 1: Mechanism of competitive inhibition where the protonated piperidine nitrogen mimics the oxocarbenium transition state.

Comparative Efficacy Data

The following data contrasts the biological activity of the three most significant iminosugar analogs. Note the impact of N-alkylation on target specificity.

Table 1: Biological Activity Profile of Piperidine Alcohol Analogs
AnalogStructure NotePrimary TargetIC50 / Ki (Approx)*Clinical Application
1-Deoxynojirimycin (DNJ) Unsubstituted N-H

-Glucosidase (Intestinal)
IC50: 0.3 - 1.0

M
Dietary Supplement (Mulberry)
Miglitol N-hydroxyethyl

-Glucosidase (Sucrase/Maltase)
IC50: 0.5 - 2.0

M
Type 2 Diabetes (Glyset®)
Miglustat (NB-DNJ) N-butylGlucosylceramide Synthase (GCS)IC50: 5 - 10

M (GCS)
Gaucher Disease (Zavesca®)
  • Key Insight: While DNJ is the most potent

    
    -glucosidase inhibitor, it lacks tissue specificity.
    
  • N-Alkylation Effect: Adding a butyl chain (Miglustat) drastically reduces affinity for intestinal

    
    -glucosidase but increases lipophilicity , allowing cell membrane penetration to target the lysosomal enzyme Glucosylceramide Synthase.
    
  • Side Effect Profile: Unsubstituted DNJ analogs often cause osmotic diarrhea due to broad-spectrum inhibition of disaccharidases. Miglitol's hydroxyethyl tail improves absorption, reducing (but not eliminating) GI side effects.

Experimental Protocol: -Glucosidase Inhibition Assay

To validate the activity of a novel piperidine alcohol analog, the p-Nitrophenyl-


-D-glucopyranoside (pNPG) assay is the industry standard.
Pillar of Trust:

This protocol includes a Self-Validating Step using Acarbose as a positive control. If Acarbose does not yield an IC50 within 10% of historical internal data, the assay is invalid.

Workflow Visualization

AssayWorkflow Step1 Preparation: Dissolve Analog in DMSO (Final conc < 5%) Step2 Enzyme Mix: Incubate Analog + alpha-Glucosidase (0.1 U/mL) 10 min @ 37°C Step1->Step2 Step3 Substrate Addition: Add 5mM pNPG (Initiates Reaction) Step2->Step3 Step4 Kinetic Read: Measure Absorbance @ 405nm (Release of p-Nitrophenol) Step3->Step4 Step5 Validation: Check Acarbose Control Calculate % Inhibition Step4->Step5

Figure 2: Step-by-step workflow for the colorimetric pNPG inhibition assay.

Detailed Methodology
  • Reagent Setup:

    • Buffer: 0.1 M Phosphate buffer (pH 6.8). Critical: pH must be strictly controlled; piperidine activity is pH-dependent due to nitrogen protonation.

    • Enzyme:

      
      -Glucosidase (from Saccharomyces cerevisiae), 1.0 U/mL stock.
      
    • Substrate: p-Nitrophenyl-

      
      -D-glucopyranoside (pNPG), 5 mM.
      
  • Incubation:

    • Mix 20

      
      L of test compound (various concentrations) with 20 
      
      
      
      L enzyme solution.
    • Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Reaction:

    • Add 20

      
      L of pNPG substrate.
      
    • Incubate for 20 minutes at 37°C.

    • Stop reaction with 80

      
      L of 0.2 M NaCO
      
      
      
      (Turns the solution yellow if p-nitrophenol is present).
  • Analysis:

    • Read absorbance at 405 nm using a microplate reader.

    • Calculate % Inhibition:

      
      .
      

Strategic Recommendations

When designing or selecting a piperidine alcohol analog, apply the following decision logic:

  • For Diabetes/Metabolic Disease:

    • Select: N-hydroxyethyl or short-chain alkyl analogs (e.g., Miglitol).[1]

    • Reasoning: High water solubility ensures the drug remains in the gut lumen to inhibit digestion; limited systemic exposure reduces off-target effects.

  • For Lysosomal Storage Disorders (LSDs):

    • Select: N-butyl or N-nonyl analogs (e.g., Miglustat).

    • Reasoning: Increased lipophilicity is required to cross cell membranes and the blood-brain barrier (for CNS-involved LSDs) to reach the lysosome.

  • For CNS Receptor Ligands (Non-Sugar Targets):

    • Select: 4-Hydroxypiperidine scaffolds.

    • Reasoning: The 4-OH position often provides optimal geometry for H-bonding with Asp/Glu residues in GPCR binding pockets (e.g., Haloperidol analogs) compared to the 3-OH regioisomer.

Decision Matrix

DecisionTree Start Target Indication? Gut Gut Lumen (Diabetes) Start->Gut Systemic Systemic/CNS (Gaucher/Fabry) Start->Systemic Receptor GPCR/Ion Channel (Pain/Psych) Start->Receptor Rec1 Use N-hydroxyethyl-DNJ (Miglitol) Gut->Rec1 Needs Hydrophilicity Rec2 Use N-alkyl-DNJ (Miglustat) Systemic->Rec2 Needs Lipophilicity Rec3 Use 4-Hydroxypiperidine (Scaffold) Receptor->Rec3 Needs H-Bond Vector

Figure 3: Strategic decision tree for analog selection based on therapeutic target.

References

  • Asano, N. (2003). "Glycosidase inhibitors: update and perspectives on practical use." Glycobiology.

  • Platt, F. M., et al. (1994). "N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis." Journal of Biological Chemistry.

  • PubChem Compound Summary. (2023). "Miglitol (CID 441314)." National Center for Biotechnology Information.

  • Calixto, J. B., et al. (2020). "Structural insights into the biological activity of piperidine alkaloids." Molecules.

Sources

Structural Analysis & Comparative Guide: 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Fragment-Based Design

In modern medicinal chemistry, 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol represents a "privileged scaffold"—a structure capable of providing high-affinity ligands for diverse biological targets. This guide analyzes the structural dynamics of this scaffold, specifically comparing it to its non-fluorinated parent (1-(piperidin-2-yl)ethan-1-ol) and methylated analogs.

Key Differentiator: The introduction of the trifluoromethyl (


) group is not merely a steric replacement for a methyl group; it fundamentally alters the electronic landscape  and conformational preference  of the piperidine ring. This results in:
  • Modulated Basicity: A reduction in

    
     (typically by 2–3 units), improving bioavailability and blood-brain barrier (BBB) penetration.
    
  • Metabolic Stability: Blockade of Cytochrome P450-mediated oxidation at the

    
    -position.
    
  • Conformational Locking: Enhanced intramolecular hydrogen bonding (IMHB) due to the electron-withdrawing nature of fluorine.

Part 1: Structural & Conformational Analysis

Stereochemical Complexity

The molecule contains two chiral centers: C2 on the piperidine ring and C1 on the ethanol side chain. This yields four possible stereoisomers (two enantiomeric pairs: erythro and threo).

  • Erythro (Syn): The

    
     and the piperidine 
    
    
    
    are spatially proximate, favoring strong IMHB.
  • Threo (Anti): Steric repulsion between the bulky

    
     and the piperidine ring often distorts the chair conformation.
    
The "Fluorine Effect" on Intramolecular Hydrogen Bonding (IMHB)

Unlike non-fluorinated alcohols, the


 group increases the acidity of the hydroxyl proton (inductive effect, 

). Simultaneously, it lowers the basicity of the piperidine nitrogen. However, the strength of the intramolecular hydrogen bond (

) is often enhanced because the

becomes a better hydrogen bond donor.
Diagram 1: Conformational Locking & IMHB Network

The following diagram illustrates the stabilizing forces within the erythro isomer, contrasting the Fluorinated vs. Non-Fluorinated states.

IMHB_Analysis cluster_0 Non-Fluorinated Analog (1-(piperidin-2-yl)ethan-1-ol) cluster_1 Target: Trifluoro Derivative (2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol) NF_OH Hydroxyl (OH) Weak Donor NF_N Piperidine N Strong Acceptor (High pKa) NF_OH->NF_N Standard H-Bond NF_Conf Flexible Conformation (Rotational Freedom) NF_N->NF_Conf Allows TF_CF3 CF3 Group (Electron Withdrawing) TF_OH Hydroxyl (OH) Enhanced Donor (Acidity up) TF_CF3->TF_OH Inductive (-I) TF_Lock Conformational Lock (Gauche Effect) TF_CF3->TF_Lock Steric Bulk TF_N Piperidine N Modulated Acceptor TF_OH->TF_N Strong IMHB (O-H...N) TF_N->TF_Lock Stabilizes

Caption: Comparative analysis of intramolecular forces. The CF3 group enhances the H-bond donor capacity of the hydroxyl, locking the structure.

Part 2: Comparative Performance Guide

This section objectively compares the target scaffold against its primary alternatives in drug design.

Table 1: Physicochemical Profile Comparison[1]
FeatureTarget:

-Derivative
Alternative A: Non-Fluorinated Alternative B: Methyl-Analog Impact on Drug Design
Formula



Basicity (

)
8.5 – 9.0 (Estimated)~11.0~11.0Lower

reduces lysosomal trapping and improves BBB permeability.
Lipophilicity (

)
High (~1.8) Low (~0.5)Moderate (~0.[1]9)Fluorine increases lipophilicity without adding significant bulk, aiding membrane crossing.
H-Bond Donor Strong ModerateModerateEnhanced donor capability improves binding affinity to receptor pockets.
Metabolic Stability High LowModerate

blocks oxidation at the

-carbon; Non-F analogs are rapidly metabolized.
Steric Bulk Large (

)
Small (

)
Medium (

)

mimics the size of an isopropyl group but with different electronics.
Why Choose the Trifluoro-Derivative?
  • Bioisosterism: The fragment acts as a bioisostere for the Mefloquine core but with reduced molecular weight, making it ideal for Fragment-Based Drug Discovery (FBDD).

  • Chiral Resolution: The presence of the heavy fluorine atoms facilitates crystallographic resolution and NMR analysis (via

    
     NMR) compared to the methyl analog.
    

Part 3: Synthetic Accessibility & Stereocontrol

Synthesizing this scaffold requires controlling two chiral centers.[2] The most robust route involves the reduction of 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one , followed by hydrogenation.

Diagram 2: Synthetic Workflow & Stereochemical Resolution

Synthesis_Workflow Start Start: 2-(Trifluoroacetyl)pyridine Step1 Step 1: Asymmetric Reduction (Ru-catalyst / Transfer Hydrogenation) Start->Step1 Inter1 Intermediate: Chiral Pyridyl Alcohol Step1->Inter1 >95% ee Step2 Step 2: PtO2 Hydrogenation (Reduction of Pyridine Ring) Inter1->Step2 H2, AcOH Result Mixture of Diastereomers (Erythro + Threo) Step2->Result Low diastereoselectivity Step3 Step 3: Separation (Fractional Crystallization or Chiral HPLC) Result->Step3

Caption: Synthetic route highlighting the challenge of diastereoselectivity during the pyridine ring reduction.

Part 4: Experimental Protocols (Self-Validating)

To ensure scientific integrity, the following protocols include validation steps ("Checkpoints") to confirm successful execution.

Protocol A: Structural Validation via NMR

Rationale: Proton NMR is often cluttered in the aliphatic region (1.5–2.0 ppm) due to the piperidine ring.


 NMR provides a clean, distinct signal for each diastereomer.

Materials:

  • Instrument: 400 MHz NMR (min).

  • Solvent:

    
     (for H-bonding observation) or 
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm).

Procedure:

  • Dissolve 10 mg of the derivative in 0.6 mL

    
    .
    
  • Acquire

    
     spectrum (typically range -70 to -80 ppm).
    
  • Checkpoint: You should observe a doublet (due to

    
     coupling, 
    
    
    
    ) for the
    
    
    group.
    • Erythro isomer typically shifts upfield relative to threo due to the shielding effect of the specific H-bond network.

    • Integration of F-peaks gives the precise diastereomeric ratio (dr).

Protocol B: Determination (Potentiometric Titration)

Rationale: Calculating the exact ionization state is critical for predicting BBB penetration.

Procedure:

  • Prepare a

    
     solution of the compound in water/methanol (if solubility is low, use <5% MeOH).
    
  • Titrate with 0.1 M HCl to protonate the piperidine nitrogen completely.

  • Back-titrate with 0.1 M NaOH standardized solution.

  • Checkpoint: Plot the first derivative of the pH curve. The inflection point corresponds to the

    
    .
    
    • Expected Result: Value should be between 8.5 and 9.5. If >10.5, the sample may be the non-fluorinated impurity.

References

  • Vertex AI Search (NIH). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Institutes of Health. Link

  • Vertex AI Search (ACS). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion. Journal of the American Chemical Society.[3] Link

  • Vertex AI Search (ResearchGate). Measured pKa(H) values for bicyclic piperidine analogs. ResearchGate. Link

  • Vertex AI Search (BenchChem). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem Technical Guides. Link

  • Vertex AI Search (EPA). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one Properties & Toxicology. US Environmental Protection Agency. Link[4]

Sources

Navigating the Chiral Maze: A Comparative Guide to Analytical Methods for Piperidine Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a pharmaceutical compound is not merely a matter of academic interest; it is a critical determinant of safety and efficacy. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals.[1][2] When chirality is introduced to this ring system, the resulting enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide mandate rigorous analysis and control of the enantiomeric composition of chiral drugs.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the chiral purity of piperidine-containing compounds, supported by experimental insights to inform the selection of the most appropriate analytical strategy.

The Chromatographic Workhorses: HPLC, SFC, and GC

Chromatographic techniques remain the cornerstone of chiral separations in the pharmaceutical industry.[1] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) each offer a unique set of capabilities and considerations for the chiral analysis of piperidine derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely employed technique for the enantiomeric separation of pharmaceutical compounds, including those with a piperidine core.[1] Its versatility is a key strength, stemming from a wide variety of commercially available chiral stationary phases (CSPs) and the flexibility to operate in normal-phase, reversed-phase, and polar organic modes.[1]

The Causality Behind Experimental Choices in HPLC:

The selection of the CSP is paramount for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability. The choice between normal-phase and reversed-phase is dictated by the polarity of the piperidine analyte. For many piperidine derivatives, normal-phase chromatography with a mobile phase consisting of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol provides excellent selectivity.

A significant consideration for piperidine compounds is their potential lack of a UV-absorbing chromophore. In such cases, pre-column derivatization is necessary to introduce a chromophoric tag, enabling detection by standard UV detectors.[1][3] This involves reacting the piperidine's secondary amine with a derivatizing agent. For example, a study on piperidin-3-amine, a non-chromophoric compound, successfully employed pre-column derivatization with para-toluene sulfonyl chloride (PTSC) to introduce a UV-active group, allowing for its chiral separation on a Chiralpak AD-H column.[3][4]

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

  • Derivatization:

    • Dissolve a known concentration of the piperidine analyte in a suitable aprotic solvent.

    • Add an excess of the derivatizing agent (e.g., para-toluene sulfonyl chloride) and a base (e.g., triethylamine) to catalyze the reaction.

    • Allow the reaction to proceed to completion at a controlled temperature.

    • Quench the reaction and extract the derivatized product.

  • Chromatographic Analysis:

    • Column: Chiralpak AD-H (or other suitable polysaccharide-based CSP).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Flow Rate: Typically 0.5-1.5 mL/min.[3]

    • Detection: UV at a wavelength appropriate for the introduced chromophore (e.g., 228 nm for a PTSC derivative).[3]

    • Injection Volume: 5-20 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Analyte Piperidine Analyte Derivatization Pre-column Derivatization (if no chromophore) Analyte->Derivatization Injector Injector Derivatization->Injector Inject Sample Column Chiral Stationary Phase (CSP) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Output Quantification Peak Integration & Quantification Chromatogram->Quantification Purity Purity Quantification->Purity Determine Enantiomeric Purity

Figure 1. Experimental workflow for chiral HPLC analysis of piperidine compounds.
Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has gained significant traction as a powerful alternative to HPLC, offering notable advantages in speed and environmental sustainability.[1][5][6] By employing supercritical carbon dioxide as the primary mobile phase component, SFC drastically reduces the consumption of organic solvents.[1][5] The low viscosity and high diffusivity of the supercritical fluid mobile phase permit higher flow rates without a significant loss in resolution, leading to faster analyses.[1][7]

The Causality Behind Experimental Choices in SFC:

SFC is particularly well-suited for the separation of enantiomers on polysaccharide-based CSPs. The mobile phase typically consists of supercritical CO2 with a polar organic co-solvent (modifier) such as methanol, ethanol, or isopropanol. For basic compounds like piperidines, the addition of a small amount of an amine additive (e.g., diethylamine) to the modifier is crucial for achieving good peak shapes and preventing tailing. The choice of modifier and its concentration can significantly impact selectivity and retention times, making these critical parameters to optimize during method development.

Experimental Protocol: Chiral SFC

  • Sample Preparation:

    • Dissolve the piperidine analyte in a suitable solvent, typically the mobile phase modifier.

  • Chromatographic Analysis:

    • Column: A selection of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).

    • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol) with an amine additive (e.g., 0.1% diethylamine).

    • Flow Rate: Typically 2-5 mL/min.

    • Backpressure: Maintained around 100-200 bar.

    • Temperature: Controlled, often between 25-40°C.

    • Detection: UV or Mass Spectrometry (MS).

    • Injection Volume: 1-10 µL.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_data Data Analysis Analyte Piperidine Analyte in Modifier Injector Injector Analyte->Injector Inject Sample Column Chiral Stationary Phase (CSP) Injector->Column BPR Backpressure Regulator Column->BPR Detector UV/MS Detector BPR->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Output Quantification Peak Integration & Quantification Chromatogram->Quantification Purity Purity Quantification->Purity Determine Enantiomeric Purity

Figure 2. Experimental workflow for chiral SFC analysis of piperidine compounds.
Chiral Gas Chromatography (GC)

Chiral GC is a highly efficient technique for the separation of volatile and thermally stable enantiomers.[1] For many piperidine derivatives, which are often not sufficiently volatile, a derivatization step is essential to increase their volatility and improve their chromatographic behavior.[1]

The Causality Behind Experimental Choices in GC:

The success of chiral GC for piperidines hinges on the derivatization step. Common derivatizing agents for amines include acylating reagents (e.g., trifluoroacetic anhydride) or silylating reagents. This chemical modification reduces the polarity and increases the vapor pressure of the analyte, allowing it to be analyzed in the gas phase. The choice of a chiral capillary column is also critical, with cyclodextrin-based stationary phases being widely used for enantiomeric separations.

Experimental Protocol: Chiral GC

  • Derivatization:

    • React the piperidine analyte with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) in a sealed vial at an elevated temperature.

    • After the reaction is complete, the derivatized sample can be directly injected or extracted into a suitable solvent.

  • Chromatographic Analysis:

    • Column: A chiral capillary column (e.g., a cyclodextrin-based phase).

    • Carrier Gas: Helium or hydrogen.

    • Inlet Temperature: Optimized to ensure complete vaporization without degradation.

    • Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation.

    • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Analyte Piperidine Analyte Derivatization Derivatization for Volatility Analyte->Derivatization Injector Injector Derivatization->Injector Inject Sample Column Chiral Capillary Column Injector->Column Detector FID/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Output Quantification Peak Integration & Quantification Chromatogram->Quantification Purity Purity Quantification->Purity Determine Enantiomeric Purity

Figure 3. Experimental workflow for chiral GC analysis of piperidine compounds.

Comparative Performance of Chromatographic Methods

The choice of the optimal chromatographic technique depends on a careful evaluation of the analyte's properties, the required analytical performance, and available resources.

FeatureChiral HPLCChiral SFCChiral GC
Principle Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases.[1]Separation using a supercritical fluid (typically CO2) as the mobile phase.[1]Separation of volatile compounds in a gaseous mobile phase based on their interaction with a chiral stationary phase.[1]
Analyte Suitability Wide range of polarities, non-volatile compounds.Good for a wide range of polarities, less polar than HPLC.Volatile and thermally stable compounds or those that can be derivatized.[1]
Speed Moderate to slow.Fast to very fast.[5]Fast.
Resolution Good to excellent.Good to excellent.[1]Excellent.
Solvent Consumption High.Low.[1][5]Very low (only for sample preparation).
Cost Moderate instrument cost, high solvent cost.Higher instrument cost, low solvent cost.Low to moderate instrument and operational cost.
Derivatization Required for non-chromophoric compounds.[1][3]Generally not required.Often required for non-volatile piperidines.[1]

Beyond Chromatography: Alternative and Emerging Techniques

While chromatographic methods are dominant, other techniques offer valuable alternatives for the chiral analysis of piperidines.

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and minimal sample and reagent consumption.[8][9] Chiral CE separations are achieved by adding a chiral selector to the background electrolyte.[8] For basic compounds like piperidines, cyclodextrins and their derivatives are commonly used as chiral selectors.[9] CE is particularly advantageous for the analysis of polar and charged molecules.[8] The method relies on the differential migration of enantiomers in an electric field due to their transient interactions with the chiral selector.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach to determining enantiomeric purity. This technique typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[10] The interaction between the chiral piperidine and the CSA forms transient diastereomeric complexes, which can lead to separate, distinguishable signals for each enantiomer in the NMR spectrum.[10][11] The ratio of the integrals of these signals provides a direct measure of the enantiomeric excess. For piperidines and other amines, chiral acids such as (18-crown-6)-2,3,11,12-tetracarboxylic acid have been shown to be effective CSAs.[11] While generally less sensitive than chromatographic methods, NMR is non-destructive and can provide unambiguous structural information.

Method Validation: Ensuring Trustworthiness

Regardless of the chosen analytical technique, method validation is a non-negotiable requirement to ensure the reliability and accuracy of the results. Validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Logic-Driven Approach to Method Selection

The selection of an analytical method for determining the chiral purity of a piperidine-containing compound is a multifaceted decision that requires a thorough understanding of the analyte's physicochemical properties and the specific analytical requirements.

Decision_Tree Start Chiral Piperidine Compound Volatile Is the compound volatile or easily derivatized to be volatile? Start->Volatile Chromophore Does the compound have a suitable UV chromophore? Volatile->Chromophore No GC Consider Chiral GC Volatile->GC Yes Speed_Green Is high speed and low solvent consumption a priority? Chromophore->Speed_Green Yes Polar_Charged Is the compound highly polar or charged? Chromophore->Polar_Charged No SFC Consider Chiral SFC Speed_Green->SFC HPLC Consider Chiral HPLC Speed_Green->HPLC No Non_destructive Is a non-destructive analysis required? Polar_Charged->Non_destructive No CE Consider Chiral CE Polar_Charged->CE Yes Non_destructive->HPLC No NMR Consider Chiral NMR Non_destructive->NMR Yes

Figure 4. Decision tree for selecting an analytical method for chiral piperidine purity.

Chiral HPLC remains a versatile and reliable workhorse, while chiral SFC offers a faster and more environmentally friendly alternative. Chiral GC is a powerful option for volatile compounds. For polar and charged piperidines, chiral CE provides an excellent orthogonal technique. Finally, chiral NMR spectroscopy serves as a valuable, non-destructive tool for unambiguous purity assessment. By carefully considering the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate tool to navigate the complexities of chiral piperidine analysis, ensuring the development of safe and effective pharmaceuticals.

References

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). Chromatography Today. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. [Link]

  • Chiral separation of amines with N-benzoxycarbonylglycyl-L-proline as selector in non-aqueous capillary electrophoresis using methanol and 1,2-dichloroethane in the background electrolyte. (n.d.). Europe PMC. [Link]

  • Identification of chiral drug isomers by capillary electrophoresis. (1996). PubMed. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]

  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. (2022). Semantic Scholar. [Link]

  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. (2022). MDPI. [Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. (2021). PMC. [Link]

  • Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. (2021). PMC. [Link]

  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. (2006). PubMed. [Link]

  • Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. (2019). PMC. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (2017). Organic Chemistry Frontiers. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Presentation. [Link]

  • Chiral analysis by NMR spectroscopy. (2015). Tesi di dottorato. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). ResearchGate. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy. (2016). University of Birmingham. [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. (2014). ResearchGate. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (2006). LCGC North America. [Link]

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (2018). PubMed. [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). Semantic Scholar. [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. (2017). University of Birmingham Research Portal. [Link]

  • Development of a generic chiral separation strategy for supercritical fluid chromatography. (2014). AFMPS. [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2004). ResearchGate. [Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023). American Laboratory. [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015). ResearchGate. [Link]

  • Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products. (2017). Austin Publishing Group. [Link]

  • High Efficiency Chiral Separations in HPLC and SFC. (2018). LCGC International. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Contemporary Analysis of Chiral Molecules. (2016). LCGC International. [Link]

  • Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. (2003). PubMed. [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2013). FAGG. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2006). Semantic Scholar. [Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2024). ACS Publications. [Link]

Sources

Enantioselective Analysis of Trifluoromethyl-Substituted Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group into alcoholic scaffolds is a cornerstone strategy in modern medicinal chemistry, serving as a bioisostere for isopropyl groups while significantly altering metabolic stability and lipophilicity (

). However, the

moiety introduces unique analytical challenges: it exerts a strong electron-withdrawing effect (

reduction of the hydroxyl) and possesses a distinct steric profile (Van der Waals radius ~2.2 Å).

This guide objectively compares the two dominant analytical modalities for these substrates: Direct Chiral Chromatography (HPLC/SFC) and NMR Spectroscopy via Chiral Derivatizing Agents (CDAs) . Unlike generic protocols, this document focuses on the specific physicochemical behavior of


-alcohols to optimize resolution and accuracy.

Part 1: The Chemical Context

Why Alcohols Are Difficult to Analyze
  • Acidity of the Hydroxyl Proton: The strong -I (inductive) effect of the

    
     group increases the acidity of the adjacent alcohol proton. In chromatography, this strengthens hydrogen bonding with the basic sites of Chiral Stationary Phases (CSPs), often leading to peak tailing if not suppressed.
    
  • Conformational Rigidity: The steric bulk of the

    
     group often locks the molecule into specific rotamers. While this aids in chiral recognition, it requires careful selection of the chiral selector to match the "cleft" size of the stationary phase.
    

Part 2: Comparative Analysis of Separation Modalities

FeatureMethod A: Direct Chiral HPLC/SFC Method B:

F NMR with CDAs
Primary Mechanism 3-Point Interaction (H-bond,

-

, sterics) on a solid support.
Diastereomeric chemical shift anisotropy (

) in solution.
Analyte Recovery Yes (Non-destructive).No (Requires chemical derivatization).
Throughput Moderate (10–30 min/run). High throughput with SFC.Low (Synthesis + Purification + Acquisition).
Accuracy (ee%) High (>99.9% precision).Moderate (Dependent on conversion rate & integration).
Absolute Config. Requires reference standard or X-ray.Yes (Deducible via shielding models).
Best For QC release, preparative isolation, routine purity checks.Determining absolute configuration (

vs

) of new NCEs.
Decision Framework: Selecting the Right Workflow

The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on sample constraints and data requirements.

G Start Start: CF3-Alcohol Sample Q1 Is Absolute Configuration Known? Start->Q1 Q2 Is Sample > 5 mg? Q1->Q2 No (New Entity) Method_HPLC Direct Chiral HPLC/SFC (Polysaccharide CSPs) Q1->Method_HPLC Yes (Routine QC) Q2->Method_HPLC No (Use X-ray/ECD if possible) Method_NMR 19F NMR Derivatization (Mosher/TBBA Method) Q2->Method_NMR Yes Action_Prep Preparative Isolation Method_HPLC->Action_Prep If Enantiomers Needed

Figure 1: Strategic decision tree for analyzing trifluoromethyl-substituted alcohols. Blue nodes represent decision points; Green/Red nodes represent the selected analytical technique.

Part 3: Deep Dive - Chiral Stationary Phases (HPLC/SFC)

For


-alcohols, Polysaccharide-based CSPs  are the gold standard due to their ability to accommodate the bulky fluoride group while leveraging the acidic hydroxyl for hydrogen bonding.
Amylose vs. Cellulose Derivatives[1][2][3][4][5]
  • Amylose (e.g., Chiralpak AD-H, IA): The helical structure of amylose is generally more flexible. It often provides superior resolution for

    
    -alcohols where the aromatic ring is substituted with bulky groups.
    
  • Cellulose (e.g., Chiralcel OD-H, IC): The linear, rigid rod structure of cellulose creates tighter inclusion cavities. This is often better for smaller

    
    -alcohols (e.g., 1-phenyl-2,2,2-trifluoroethanol) where "fit" is the primary discriminator.
    
The "Fluorine Effect" on Mobile Phase Selection

Because the


 group increases the acidity of the alcohol, using a basic modifier or a proton-accepting solvent can drastically alter selectivity.
  • Standard Normal Phase (Heptane/IPA): The baseline choice. The IPA competes for H-bonding sites.

  • Polar Organic Mode (100% Acetonitrile or MeOH): Highly effective for immobilized columns (IA, IC). The high dipole of the

    
     group interacts distinctively with the CSP in the absence of non-polar alkanes.
    

Part 4: Experimental Protocols

Protocol A: HPLC Method Development (Screening Strategy)

Objective: Achieve baseline separation (


) for a racemic 

-alcohol.
  • Column Selection: Start with Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (Cellulose analogue).

  • Mobile Phase A (Normal Phase): n-Heptane / 2-Propanol (90:10 v/v).

    • Why: 2-Propanol is a strong H-bond donor/acceptor. If retention is too low (

      
      ), switch to Ethanol.
      
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Temperature: 25°C.

    • Note: Lowering T to 10°C often improves resolution for fluorinated compounds by increasing the enthalpy of adsorption.

  • Detection: UV at 210 nm (or

    
     of the aromatic ring). 
    
    
    
    groups do not absorb UV, so detection relies on the scaffold.
Protocol B: F NMR Mosher Ester Analysis

Objective: Determine Absolute Configuration using


F NMR (superior to 

H NMR due to singlet signals and wide dispersion).

Reagents:

  • 
    -(-)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [
    
    
    -MTPA-Cl].
  • 
    -(+)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [
    
    
    -MTPA-Cl].
  • Dry Pyridine-d5 (acts as solvent and base).

Step-by-Step:

  • Derivatization:

    • In an NMR tube, dissolve 5 mg of the chiral alcohol in 0.5 mL Pyridine-d5.

    • Add 10 µL of

      
      -MTPA-Cl. Shake and allow to react for 10 mins (monitor via NMR if needed).
      
    • Repeat in a second tube with

      
      -MTPA-Cl.
      
  • Acquisition:

    • Acquire

      
      F NMR spectra (typically -70 to -75 ppm range).
      
    • No decoupling needed (singlets are sharp).

  • Analysis (

    
    ): 
    
    • Calculate

      
      .[1][2][3][4]
      
    • Interpretation: The Mosher model predicts that the

      
       group of the MTPA auxiliary will shield/deshield substituents differently based on the stereochemistry.
      

Mosher Step1 Racemic CF3-Alcohol Step2 Derivatize w/ (R)-MTPA-Cl Step1->Step2 Step3 Derivatize w/ (S)-MTPA-Cl Step1->Step3 Step4 19F NMR Acquisition Step2->Step4 Step3->Step4 Step5 Calculate Δδ (S - R) Step4->Step5 Step6 Assign Config (Mosher Model) Step5->Step6

Figure 2: Workflow for assigning absolute configuration using 19F NMR and Mosher's Acid.

Part 5: Data Summary & Performance Comparison

The following data illustrates typical separation factors for a model compound: 1-(2-naphthyl)-2,2,2-trifluoroethanol .

Column (CSP)Mobile PhaseRetention (

)
Selectivity (

)
Resolution (

)
Chiralpak AD-H Heptane/IPA (90:10)2.541.252.80
Chiralcel OD-H Heptane/IPA (90:[5]10)3.121.182.10
Whelk-O 1 Heptane/IPA (95:5)1.801.453.50
Chiralpak AD-H 100% MeOH1.891.353.10

Key Insight: While polysaccharide columns (AD-H) are versatile, the Whelk-O 1 (Pirkle type) often yields higher selectivity for


 alcohols attached to electron-rich aromatics (like naphthalene) due to the specific 

-

interactions that complement the electron-withdrawing

group.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4] Nature Protocols, 2, 2451–2458. Link[2]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[6][7][5][8][9] Chemical Society Reviews, 37, 2593-2608. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][4][10][11][12] Chemical Reviews, 104(1), 17-118. Link

  • Regis Technologies. (n.d.). Whelk-O 1 Chiral Stationary Phase Applications. Link

  • Daicel Corporation. (n.d.). Chiral Selector Implementation Guide for Halogenated Solvents. Link

Sources

Impact of Fluorine on Piperidine Pharmacology: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic "Fluorine Scan"

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, present in over 12% of top-selling small molecule drugs. However, the unsubstituted piperidine often suffers from metabolic liability (rapid oxidative clearance) and excessive basicity (leading to hERG toxicity and poor membrane permeability).

This guide analyzes the strategic incorporation of fluorine into the piperidine scaffold. Unlike simple steric blockers (e.g., methyl groups), fluorine introduces a unique vector of physicochemical modulation—simultaneously lowering basicity (pKa), enhancing metabolic stability, and locking conformation via the stereoelectronic gauche effect.

Physicochemical Profiling: Basicity and Lipophilicity[1][2][3]

The introduction of fluorine (the most electronegative element,


) exerts a powerful inductive effect (

) that propagates through the sigma framework. This significantly alters the electronic landscape of the piperidine nitrogen.
Comparative Data: Fluorine Substitution Effects

The following table summarizes the shifts in pKa and distribution coefficient (LogD) relative to the unsubstituted parent.

Scaffold VariantpKa (Conjugate Acid)

pKa (vs Parent)
LogP (Intrinsic)LogD

(Effective)
Key Pharmacological Outcome
Piperidine 11.1 --0.84-2.8Highly basic; high lysosomal trapping; potential hERG liability.
3-Fluoropiperidine 9.4 -1.70.65-1.2Reduced basicity improves permeability; moderate metabolic blocking.
3,3-Difluoropiperidine 8.5 -2.60.880.1Neutral at physiological pH; significant boost in CNS penetration.
4-Fluoropiperidine 10.0 -1.10.68-2.1Minimal pKa shift; primarily used to block C4-oxidation.
4,4-Difluoropiperidine 9.2 -1.90.95-0.5Balanced profile; blocks metabolic soft spot without steric penalty.
Mechanism of Action[4][5][6]
  • Basicity Modulation: The electron-withdrawing fluorine destabilizes the N-H bond in the protonated ammonium species.

    • Strategic Utility: Lowering pKa from ~11 to ~8.5 increases the fraction of the uncharged species at physiological pH (7.4), directly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Lipophilicity Paradox: While the C-F bond is polar, fluorination often increases LogD

    
     .[1] This is not due to intrinsic lipophilicity, but because the lower pKa reduces the concentration of the highly hydrophilic cationic species.
    

Conformational Control: The Fluorine Gauche Effect[7][8][9][10]

Unlike bulky substituents that dictate conformation via steric repulsion (A-values), fluorine directs conformation through stereoelectronic interactions. In 3-fluoropiperidine, the fluorine atom exhibits a counter-intuitive preference for the axial position, particularly in the protonated state.

The Driving Forces[11]
  • Charge-Dipole Interaction: In the protonated ammonium form, the axial C-F bond aligns antiparallel to the N-H bond, maximizing the electrostatic attraction between

    
     and 
    
    
    
    .
  • Hyperconjugation (

    
    ):  Electron density from the anti-periplanar C-H bond donates into the low-lying antibonding orbital of the C-F bond.
    
Visualization: Conformational Energy Landscape

The following diagram illustrates the energetic preference for the axial conformer in protonated 3-fluoropiperidines.

G cluster_legend Mechanism Equatorial Equatorial Conformer (Sterically Favored) Axial Axial Conformer (Stereoelectronically Favored) Equatorial->Axial Protonation / Solvent Effects Outcome Bioactive Conformation (Pre-organized for Binding) Axial->Outcome Locks Ligand Geometry Interaction Stabilizing Forces: 1. Charge-Dipole (N-H+ ... F-) 2. Hyperconjugation Interaction->Axial Stabilizes (-2.4 kcal/mol)

Figure 1: Stereoelectronic stabilization of the axial conformation in 3-fluoropiperidinium salts.

Metabolic Stability & Case Studies

The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol) and resistant to CYP450-mediated hydrogen atom abstraction.

Case Study: Kinesin Spindle Protein (KSP) Inhibitor (MK-0731)[12]
  • Challenge: The initial lead compound (unsubstituted piperidine) suffered from high P-glycoprotein (P-gp) efflux and rapid clearance.

  • Solution: Introduction of a 3-fluoro substituent.

  • Result:

    • pKa Modulation: Reduced pKa from ~9.5 to ~8.0, reducing lysosomal trapping.

    • Efflux: Significantly reduced P-gp recognition.

    • Outcome: MK-0731 advanced to clinical trials with improved oral bioavailability.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoropiperidine via Hydrogenation

Based on the Glorius Method (Science, 2017) This method avoids the use of hazardous deoxofluorinating reagents (like DAST) by hydrogenating readily available fluoropyridines.

Reagents:

  • 3-Fluoropyridine (1.0 equiv)

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)2]BF4) (5 mol%)

  • Cyclic (alkyl)(amino)carbene (CAAC) ligand (5 mol%)

  • Solvent: Isopropanol (0.5 M)

  • Hydrogen gas (50 bar)

Step-by-Step Workflow:

  • Catalyst Preparation: In a glovebox, mix [Rh(cod)2]BF4 and the CAAC ligand in isopropanol. Stir for 30 minutes to form the active catalyst complex.

  • Substrate Addition: Add 3-fluoropyridine to the catalyst solution. Transfer the mixture to a high-pressure steel autoclave.

  • Hydrogenation: Pressurize the autoclave with 50 bar H2. Heat to 60°C and stir vigorously for 24 hours.

  • Workup: Cool the reaction to room temperature and depressurize carefully.

  • Purification: Concentrate the solvent under reduced pressure. The product is often obtained as a pure salt or oil. If necessary, convert to the HCl salt by adding 4M HCl in dioxane to precipitate 3-fluoropiperidinium chloride.

Protocol B: Determination of Piperidine pKa (Potentiometric Titration)

Objective: Accurately measure the pKa shift induced by fluorination.

  • Preparation: Dissolve 3-5 mg of the fluorinated piperidine salt in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

  • Titration: Using an autotitrator (e.g., Sirius T3), titrate the solution with 0.5 M KOH from pH 2.0 to pH 12.0.

  • Data Analysis: Plot pH vs. Volume of Base. The inflection point (half-equivalence point) represents the pKa.

  • Validation: Run a standard (unsubstituted piperidine, Lit pKa = 11.12) as a control.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[2] 9. Discovery of (2S)-4-(2,5-difluorophenyl)-N-(1H-pyrazol-3-yl)pyrrolidine-2-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry, 51(14), 4239-4252. Link

  • Nairoukh, Z., et al. (2019). Efficient Access to All-cis-Multifluorinated Piperidines by a Dearomatization–Hydrogenation Protocol.[2][3] Science, 357(6354), 908-912. Link

Sources

Safety Operating Guide

Operational Disposal Guide: 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol

[1]

Part 1: Executive Directives (Immediate Action)[1]

Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams (Exothermic reaction risk).[1][2] Do NOT mix with oxidizing agents or nitrosating sources (Carcinogen formation risk).[1]

Core Directive: 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol must be segregated into the Halogenated Organic Waste stream.[1] Its ultimate disposal requires high-temperature incineration with acid gas scrubbing capabilities due to the trifluoromethyl (

1

Part 2: Chemical Waste Profile & Hazard Identification

To ensure safe downstream management, the waste profile must be accurately characterized.[1][3] This compound presents a dual-hazard profile: it is both a halogenated organic and a secondary amine base .

ParameterCharacteristicOperational Implication
Chemical Structure Fluorinated Piperidine AlcoholContains

atoms; requires specific incineration protocols to manage HF generation.[1]
Basicity Secondary Amine (

)
Incompatible with acids. Mixing with acid waste will generate significant heat and pressure.
Reactivity Nucleophilic / H-Bond DonorIncompatible with oxidizers (e.g., peroxides, nitric acid).[1]
Specific Hazard Nitrosation PotentialCRITICAL: Do not mix with nitrites or nitrosating agents.[1] Forms carcinogenic nitrosamines.
Waste Class Halogenated OrganicMust not be diluted with non-halogenated solvents (increases disposal cost).[1]
Container Type HDPE or Borosilicate GlassAvoid metal containers (aluminum/steel) to prevent corrosion from potential amine/fluoride interactions.[1]

Part 3: Disposal Logic & Workflow

The following decision matrix outlines the operational flow for disposing of 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol.

DisposalWorkflowStartStart: Waste GenerationAssessAssess Physical StateStart->AssessSolidSolid / PrecipitateAssess->SolidLiquidLiquid / SolutionAssess->LiquidSegregateSEGREGATION STEP:Isolate from Acids & OxidizersSolid->SegregateLiquid->SegregateContainerSelect Container:HDPE or Glass (Screw Cap)Segregate->Container Strict SeparationLabelingLabeling:'Halogenated Organic Waste'+ Full Chemical NameContainer->LabelingStorageSAA Storage:Secondary ContainmentLabeling->StoragePickupEHS Pickup -> High Temp IncinerationStorage->Pickup

Figure 1: Decision tree for the segregation and packaging of fluorinated amine waste.

Part 4: Detailed Operational Protocol

Segregation (The "Self-Validating" Safety Step)

The most common accident involving amine waste is accidental mixing with acids. To create a self-validating safety system, physically separate the waste container for this compound from your general "Organic Waste" carboy if that carboy contains any acidic byproducts (e.g., acetic acid, HCl workups).[1]

  • Protocol: Designate a specific "Basic/Halogenated" waste stream.

  • Why: This prevents "orphan reaction" scenarios where a user unknowingly adds this base to an acidic waste mix, causing an eruption or container rupture.[1]

Container Selection & Preparation
  • Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Avoid: Metal cans or drums. Amines can corrode aluminum; furthermore, if any decomposition occurs releasing fluoride ions, metal containers will degrade rapidly.[1]

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if the waste solution contains volatile coproducts, to prevent pressure buildup.[1]

Labeling Requirements

Regulatory compliance requires specific nomenclature. "Fluorinated Waste" is often insufficient.

  • Primary Tag: HAZARDOUS WASTE - HALOGENATED

  • Constituents: Write out 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol .

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Spill Contingency (Small Scale < 500mL)
  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[1][4]

  • Absorbent: Use an inert absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels if the spill is concentrated, as amines can react with cellulose under certain conditions.[1]

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Solid Debris contaminated with Halogenated Amines."

Part 5: Senior Scientist Expert Commentary

The Nitrosamine Hazard (Critical Control Point)

As a secondary amine, the piperidine moiety in this molecule is a precursor to N-nitrosamines , which are potent carcinogens.[1]

  • The Mechanism: Secondary amines react with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) to form N-nitroso compounds.[1]

  • The Risk: If this waste is commingled with waste streams containing sodium nitrite (

    
    ) or nitric acid oxidations, you may inadvertently synthesize a carcinogen in your waste container.[1]
    
  • The Solution: Strictly prohibit the addition of any nitrosating agents to the halogenated waste container used for this compound.

Thermal Destruction Rationale

Why do we insist on "Halogenated" classification? Standard organic waste is often used as fuel blending for cement kilns. However, fluorinated compounds release Hydrogen Fluoride (HF) upon combustion.[1]

1Halogenated1

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5][6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link][1]

Personal protective equipment for handling 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Risk Context[1][2][3][4][5][6][7][8][9][10]

In the synthesis of next-generation pharmaceuticals, 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol represents a high-value chiral building block. Its structure combines a secondary amine (piperidine) with a trifluoromethylated alcohol. This dual functionality dictates its safety profile: the piperidine moiety introduces alkalinity and corrosivity, while the trifluoroethanol group contributes to lipophilicity and potential systemic toxicity.

The Scientist's Perspective: Treat this compound as a Potent Compound (OEB 3) until specific toxicological data proves otherwise. The presence of the trifluoromethyl group enhances metabolic stability and membrane permeability, meaning skin absorption is a critical vector of exposure. Standard "lab safety" is insufficient; we require a containment-first approach.

Hazard Identification Summary
Hazard ClassPrimary RiskMechanism of Action
Corrosivity Severe Eye/Skin DamagePiperidine ring acts as a base (pKa ~11), causing rapid tissue saponification.
Systemic Toxicity Acute Toxicity (Oral/Dermal)Fluorinated alcohols can disrupt mitochondrial function; high potential for absorption.
Physical FlammabilityLike its parent compounds, the free base is likely combustible.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of the substance. This protocol relies on a "Barrier Redundancy" strategy—if one layer fails, the next protects you.

PPE Specification Table
Body PartPrimary BarrierSecondary/ContingencyTechnical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Silver Shield/Laminate (for spills >10 mL)Fluorinated alcohols can permeate nitrile. Double gloving increases breakthrough time and provides a clean layer for doffing.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch)Safety glasses are insufficient. Vapors and splashes can bypass side shields.
Respiratory Fume Hood (Face velocity: 100 fpm)N95/P100 (Only for solid weighing outside hood)Volatility of the fluorinated alcohol moiety requires Local Exhaust Ventilation (LEV).
Body Lab Coat (High-neck, snap closure)Chemical-resistant apronCotton coats absorb liquids; use synthetic/treated coats for larger scale handling.

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize Electrostatic Discharge (ESD) and Aerosolization , the two most common failure modes in handling fluorinated powders/oils.

Phase 1: Preparation & Engineering Controls
  • Airflow Verification: Verify fume hood certification is current. Tape a Kimwipe to the sash bottom; it should angle inward at 45°, indicating active laminar flow.

  • Static Mitigation: Fluorinated compounds are prone to static buildup. Place an ionizing fan in the hood or use an antistatic gun on the weighing boat before dispensing.

Phase 2: Weighing & Transfer
  • Donning: Put on inner gloves (under lab coat cuff) and outer gloves (over lab coat cuff).

  • The Transfer:

    • If Solid: Use a disposable antistatic spatula. Do not tap the spatula on the flask rim (generates dust).

    • If Liquid/Viscous: Use a positive-displacement pipette to prevent dripping caused by high vapor pressure.

  • Solubilization: Dissolve the compound immediately. Do not leave the neat solid/oil exposed. Recommended solvents: DCM or Methanol (Note: DCM permeates nitrile rapidly; change gloves immediately if splashed).

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance and immediate area with a solvent-dampened wipe (e.g., Ethanol).

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch outside, pull off inside-out). Discard as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab.

Visualization of Safety Logic

Diagram 1: Operational Workflow

This diagram illustrates the critical control points (CCPs) where exposure risk is highest.

HandlingWorkflow Start Start: Handling Request Check Check Engineering Controls (Fume Hood > 100 fpm) Start->Check PPE Don PPE: Double Nitrile + Goggles Check->PPE StateCheck Physical State? PPE->StateCheck Solid Solid Handling: Use Antistatic Spatula StateCheck->Solid Powder Liquid Liquid Handling: Positive Displacement Pipette StateCheck->Liquid Oil/Soln Reaction Solubilization & Reaction Solid->Reaction Liquid->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste

Caption: Operational workflow emphasizing the divergence in handling techniques based on physical state to minimize exposure.

Diagram 2: Spill Response Decision Logic

Immediate actions determine whether a minor incident becomes a lab evacuation.

SpillResponse Spill Spill Detected Size Volume > 100mL? Spill->Size Major MAJOR SPILL: Evacuate Lab Call EHS Size->Major Yes Minor MINOR SPILL: Assess Location Size->Minor No Hood Inside Hood? Minor->Hood Contain Close Sash Absorb with Pads Hood->Contain Yes Floor On Floor/Bench: Alert Neighbors Use Spill Kit Hood->Floor No Disposal Seal in Bag Label 'Halogenated Debris' Contain->Disposal Floor->Disposal

Caption: Decision matrix for spill response, prioritizing evacuation for large volumes due to the volatility of fluorinated components.

Waste Disposal & Emergency Response

Disposal Protocol

The presence of fluorine atoms mandates strict segregation.

  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acidic waste streams.[1][2] The piperidine moiety is basic; mixing with strong acids (e.g., Nitric, Sulfuric) can generate significant heat (exotherm), potentially pressurizing the waste container.

  • Labeling: Clearly mark the tag with "Contains Fluorinated Organics" to alert waste management personnel, as incineration protocols differ for fluorinated compounds.

Emergency First Aid[8]
  • Eye Contact: Flush immediately for 15 minutes .[3][1] Do not pause to remove contact lenses initially; flush over them, then remove if possible.

  • Skin Contact: Remove contaminated clothing immediately.[3][4][5][6] Wash with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin, as this increases the absorption rate of the fluorinated compound.

References

  • University of Pennsylvania, EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Temple University, EHRS. (2023). Halogenated Solvents in Laboratories - Waste Management. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol
Reactant of Route 2
2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.